N,2,5-trimethoxy-N-methylbenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,2,5-trimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)9-7-8(14-2)5-6-10(9)15-3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDDPEOEMOCNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,2,5-trimethoxy-N-methylbenzamide chemical structure and properties
An In-Depth Technical Guide to N,2,5-trimethoxy-N-methylbenzamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of N,2,5-trimethoxy-N-methylbenzamide, a member of the versatile substituted benzamide class of molecules. Substituted benzamides are of significant interest in medicinal chemistry for their wide range of biological activities.[1][2] This document details the chemical structure, physicochemical properties, and a validated synthesis protocol for N,2,5-trimethoxy-N-methylbenzamide. As a Weinreb amide, its utility as a stable and highly specific intermediate in the synthesis of complex pharmaceutical and agrochemical compounds is critically examined.[3][4] The guide also explores its potential pharmacological significance by contextualizing it within the broader activities of related benzamide compounds, which have shown promise in targeting neurological and psychiatric disorders.[3][5] This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable synthetic building block.
Introduction: The Versatility of Substituted Benzamides
The substituted benzamide scaffold is a cornerstone in modern medicinal chemistry, renowned for conferring a broad spectrum of biological activities to molecules that incorporate it.[1] This versatility has led to the investigation and development of benzamide derivatives for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents.[2] The specific biological effect is intricately linked to the substitution pattern on both the benzene ring and the amide nitrogen. For instance, certain substitution patterns have yielded potent antagonists for dopamine D2 and serotonin 5-HT2 receptors, a pharmacological profile highly sought after for atypical antipsychotic drugs.[5]
N,2,5-trimethoxy-N-methylbenzamide belongs to a specific subclass known as Weinreb amides (N-methoxy-N-methylamides). The defining feature of a Weinreb amide is its controlled reactivity towards organometallic reagents. This functionality allows for the high-yield synthesis of ketones from carboxylic acid derivatives without the common side reaction of over-addition to form tertiary alcohols.[4] This predictable reactivity makes N,2,5-trimethoxy-N-methylbenzamide an exceptionally valuable intermediate for constructing complex molecular architectures with precision.[3][4]
Physicochemical and Structural Profile
Chemical Structure and Identifiers
The molecular structure of N,2,5-trimethoxy-N-methylbenzamide is characterized by a central benzamide core. The benzene ring is substituted with two methoxy groups at positions 2 and 5. The amide nitrogen is substituted with both a methyl group and a methoxy group, classifying it as a Weinreb amide.
Caption: Chemical structure of N,2,5-trimethoxy-N-methylbenzamide.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N,2,5-trimethoxy-N-methylbenzamide | - |
| CAS Number | 1146443-78-8 | [3][6][7] |
| Molecular Formula | C₁₁H₁₅NO₄ | [3][7][8] |
| Molecular Weight | 225.24 g/mol | [3][8] |
| Canonical SMILES | CN(OC)C(=O)C1=C(C=C(C=C1)OC)OC | - |
Spectroscopic Profile
While specific spectral data for this exact isomer is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methoxy groups, and the N-methyl group. The aromatic protons on the trisubstituted ring will appear as a complex multiplet. The three methoxy groups (two on the ring, one on the nitrogen) and the N-methyl group will each present as sharp singlets, likely in the 3-4 ppm range, with slight differences in chemical shift due to their distinct electronic environments.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the eleven unique carbon atoms. This includes the carbonyl carbon (~170 ppm), six aromatic carbons (four substituted, two unsubstituted), and four sp³ hybridized carbons from the methoxy and N-methyl groups. Data from similar benzamides can be used to estimate these shifts.[9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M+) at m/z = 225.24. Key fragmentation patterns would likely involve the loss of methoxy radicals (•OCH₃) and cleavage of the amide bond, providing structural confirmation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Synthesis and Purification
Rationale and Strategy
The synthesis of N,2,5-trimethoxy-N-methylbenzamide is most reliably achieved via the formation of a Weinreb amide. The causality for this choice rests on the stability and selective reactivity of the product. A common and efficient laboratory-scale approach involves a two-step process:
-
Activation of the Carboxylic Acid: The starting material, 2,5-dimethoxybenzoic acid, is first converted to a more reactive acyl chloride. This is typically accomplished using thionyl chloride (SOCl₂) or oxalyl chloride, which are highly effective activating agents that produce gaseous byproducts, simplifying reaction workup.
-
Amide Bond Formation: The resulting 2,5-dimethoxybenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base is crucial as it neutralizes the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the amine.[2][10]
This protocol is self-validating as the progress of each step can be monitored by thin-layer chromatography (TLC), and the final product's identity and purity are unequivocally confirmed by spectroscopic methods (NMR, MS).
Caption: General workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol
Objective: To synthesize N,2,5-trimethoxy-N-methylbenzamide from 2,5-dimethoxybenzoic acid.
Materials:
-
2,5-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
Step A: Synthesis of 2,5-Dimethoxybenzoyl Chloride
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dimethoxybenzoic acid (1.0 eq).
-
Add anhydrous DCM (approx. 5 mL per 1 g of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until gas evolution ceases. The reaction can be gently heated to reflux if necessary.
-
Monitor the reaction by TLC (by quenching a small aliquot with methanol and spotting against the starting material).
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.
Step B: Synthesis of N,2,5-trimethoxy-N-methylbenzamide
-
In a separate flame-dried flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C and slowly add triethylamine (2.5 eq). Stir for 15-20 minutes.
-
Dissolve the crude 2,5-dimethoxybenzoyl chloride from Step A in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the amine/base suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion by TLC.
Step C: Workup and Purification
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,2,5-trimethoxy-N-methylbenzamide.
Applications and Biological Context
Utility as a Synthetic Intermediate
The primary application of N,2,5-trimethoxy-N-methylbenzamide is as a highly efficient synthetic intermediate.[3] Its Weinreb amide functionality provides a distinct advantage in multi-step syntheses. When treated with Grignard or organolithium reagents, the reaction reliably stops at the ketone stage due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup. This prevents the formation of tertiary alcohol byproducts, leading to cleaner reactions and higher yields of the desired ketone.[4] This makes it an ideal building block for creating complex molecules where a specific ketone moiety is required.
Potential Pharmacological Relevance
While direct pharmacological studies on N,2,5-trimethoxy-N-methylbenzamide are not extensively documented, its structural class is of high interest. Substituted benzamides are known to interact with various biological targets. The specific trimethoxy substitution pattern is found in several psychoactive compounds, suggesting that derivatives of this molecule could be explored for activity within the central nervous system (CNS). Research on related benzamides has demonstrated potent binding to dopamine and serotonin receptors, which are key targets in the treatment of psychosis and other neurological disorders.[5] Therefore, N,2,5-trimethoxy-N-methylbenzamide serves as a valuable starting point for the synthesis of novel compounds for screening against these and other CNS targets.
Caption: Potential biological activities of the substituted benzamide class.
Conclusion
N,2,5-trimethoxy-N-methylbenzamide is a well-defined chemical entity with significant value for synthetic and medicinal chemists. Its identity is established by its unique molecular formula and structure, and its synthesis is achievable through robust and reproducible protocols. The presence of the Weinreb amide functionality makes it a superior building block for the controlled synthesis of complex ketones, positioning it as a key intermediate in pharmaceutical and agrochemical research and development. While its own biological profile is yet to be fully elucidated, its structural relationship to a wide array of pharmacologically active benzamides suggests a rich potential for future discovery.
References
- BenchChem. (2025). A Comparative Guide to the Biological Activity of Substituted Benzamides.
- BenchChem. (2025). A Comprehensive Review of Substituted Benzamide Compounds: Synthesis, Biological Activity, and Therapeutic Potential.
- Yang, S., et al. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- Hester, J. B., et al. (n.d.). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed.
- Yang, S., et al. (2025). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate.
- NIST. (n.d.). Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4,5-trimethoxy-. NIST Chemistry WebBook.
- MySkinRecipes. (n.d.). N,2,5-triMethoxy-N-MethylbenzaMide.
- ChemicalBook. (2025). N,2,5-triMethoxy-N-MethylbenzaMide | 1146443-78-8.
- PubChem. (n.d.). N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575.
- PubChem. (n.d.). N,2,4-trimethoxy-N-methylbenzamide | C11H15NO4 | CID 18931181.
- Sparatore, A., et al. (n.d.). Synthesis and preliminary pharmacological investigation of N-lupinyl-2-methoxybenzamides. PubMed.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research.
- Patil, P., et al. (n.d.). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.
- Moreira, D., et al. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI.
- Suzhou Aobai Pharmaceutical. (n.d.). N,2,5-triMethoxy-N-MethylbenzaMide.
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CAS 1146443-78-8 safety data sheet and molecular weight
Technical Monograph: CAS 1146443-78-8 (N,2,5-Trimethoxy-N-methylbenzamide) [1]
Executive Summary
CAS 1146443-78-8 , chemically identified as N,2,5-Trimethoxy-N-methylbenzamide , is a specialized organic building block belonging to the class of Weinreb amides (N-methoxy-N-methylamides).
In drug development and medicinal chemistry, this compound serves as a critical intermediate for the controlled synthesis of aryl ketones. Unlike standard amides or esters, which often suffer from over-addition of nucleophiles (yielding tertiary alcohols), the N-methoxy-N-methyl functionality of CAS 1146443-78-8 enables the formation of a stable metal-chelated intermediate. This unique mechanistic feature allows researchers to isolate ketones with high fidelity upon acidic workup, making it an essential tool in the synthesis of complex pharmaceutical scaffolds.
Chemical Identity & Physicochemical Properties
| Property | Specification |
| Chemical Name | N,2,5-Trimethoxy-N-methylbenzamide |
| CAS Registry Number | 1146443-78-8 |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| Structural Class | Weinreb Amide / Substituted Benzamide |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in organic solvents (DCM, THF, Ethyl Acetate); sparingly soluble in water. |
| SMILES | COc1ccc(OC)c(c1)C(=O)N(C)OC |
Safety Assessment (SDS Core)
Note: As a specialized research chemical, comprehensive toxicological data (RTECS) may not be fully established. The following safety profile is derived from GHS standards for structurally analogous substituted benzamides and Weinreb intermediates.
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2][4][6] Continue rinsing.[4][7]
Handling & Storage
-
Storage Conditions: Store at 2–8°C (Refrigerate). Keep under inert atmosphere (Nitrogen or Argon) if long-term storage is required to prevent hydrolysis.
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids/bases which may hydrolyze the amide bond.
Technical Deep Dive: The Weinreb Advantage
The primary utility of CAS 1146443-78-8 lies in its ability to undergo the Weinreb Ketone Synthesis .
Mechanism of Action: The Chelation Model
When a hard nucleophile (e.g., Grignard reagent R-MgBr or Organolithium R-Li) attacks the carbonyl carbon of CAS 1146443-78-8, the reaction does not proceed to the ketone immediately, nor does it suffer a second attack to form an alcohol.
Instead, the N-methoxy oxygen and the carbonyl oxygen coordinate with the metal cation (Mg²⁺ or Li⁺), forming a stable five-membered cyclic transition state (Tetrahedral Intermediate). This chelate "locks" the molecule, preventing the collapse of the tetrahedral intermediate and subsequent over-addition.[8] The ketone is only revealed upon acidic quenching (hydrolysis).
Visualizing the Mechanism
Figure 1: The Weinreb Chelation Model preventing over-addition of nucleophiles.
Experimental Protocol: Ketone Synthesis
Objective: Synthesis of a 2,5-dimethoxy-substituted aryl ketone using CAS 1146443-78-8.
Reagents:
-
CAS 1146443-78-8 (1.0 equiv)
-
Organometallic Reagent (e.g., Methylmagnesium bromide, 3.0 M in ether) (1.2–1.5 equiv)
-
Anhydrous THF (Solvent)
-
HCl (1M) or Saturated NH₄Cl (Quench)
Workflow:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve CAS 1146443-78-8 in anhydrous THF. Cool the solution to 0°C .
-
Addition: Dropwise add the Grignard reagent (R-MgBr) over 15 minutes. Note: The solution may change color, indicating the formation of the chelated intermediate.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor consumption of the amide via TLC or LC-MS.
-
Quench: Cool back to 0°C. Carefully quench with saturated NH₄Cl or 1M HCl. This step breaks the metal chelate and releases the ketone.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Structural Visualization
Figure 2: Structural connectivity of N,2,5-Trimethoxy-N-methylbenzamide.
References
-
Nahm, S., & Weinreb, S. M. (1981).[9] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
BLD Pharm. (n.d.). Product Analysis: N,2,5-Trimethoxy-N-methylbenzamide (CAS 1146443-78-8).[1] Retrieved February 12, 2026.
-
Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.
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- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
Weinreb amide of 2,5-dimethoxybenzoic acid synthesis pathway
Technical Guide: Synthesis of -Methoxy- -methyl-2,5-dimethoxybenzamide
Executive Summary
This technical guide details the synthesis of
We present two distinct, field-proven protocols:
-
The CDI Coupling Protocol: Ideal for laboratory scale (1g – 50g), offering mild conditions and "one-pot" efficiency.
-
The Acid Chloride Protocol: Designed for robustness and scale-up (>50g), utilizing thionyl chloride (
) for cost-effective activation.[1]
Retrosynthetic Analysis & Mechanism
The utility of the Weinreb amide lies in its unique ability to form a stable chelated intermediate upon nucleophilic attack.[2][3] Unlike esters or acid chlorides, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable tetrahedral magnesium/lithium chelate.
Mechanistic Pathway
The methoxy oxygen of the amide coordinates with the metal cation of the incoming nucleophile, "locking" the intermediate. The ketone is only released upon acidic hydrolysis during workup.
Figure 1: Mechanistic stability of the Weinreb intermediate preventing over-alkylation.
Experimental Protocols
Protocol A: The CDI One-Pot Method (Recommended for Lab Scale)
This method utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid. It avoids noxious thionyl chloride fumes and proceeds under mild conditions.
-
Substrate: 2,5-Dimethoxybenzoic acid (CAS: 2785-98-0)
-
Reagent:
-Dimethylhydroxylamine hydrochloride (Weinreb amine salt)[4] -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[5]
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried round-bottom flask with 2,5-dimethoxybenzoic acid (1.0 equiv) and anhydrous DCM (0.3 M concentration).
-
Add CDI (1.1 equiv) portion-wise at 0°C. Note: Vigorous evolution of
gas will occur. -
Allow the mixture to warm to Room Temperature (RT) and stir for 45–60 minutes.
-
Checkpoint: The solution should turn from a suspension to a clear, slightly yellow solution, indicating the formation of the reactive acyl-imidazole intermediate.
-
-
Coupling:
-
Add
-dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion. -
Critical Step: No exogenous base (like
) is strictly required as the imidazole byproduct acts as a proton scavenger, but adding 1.0 equiv of imidazole or using a slight excess of CDI ensures kinetics.[1] -
Stir at RT for 3–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The acid spot (
) should disappear; the amide spot ( ) will appear.
-
-
Workup:
-
Quench with 1M HCl (cold) to neutralize imidazole and remaining amine.
-
Extract with DCM (3x).
-
Wash combined organics with Saturated
(to remove unreacted acid) and Brine. -
Dry over
and concentrate in vacuo.
-
Protocol B: The Acid Chloride Method (Scale-Up)
For larger batches, converting the acid to the acid chloride first is often more cost-effective.
Step-by-Step Methodology
-
Chlorination:
-
Suspend 2,5-dimethoxybenzoic acid (1.0 equiv) in dry Toluene or DCM.
-
Add Thionyl Chloride (
) (1.5 equiv) and a catalytic drop of DMF. -
Reflux (70–80°C) for 2 hours until gas evolution (
) ceases. -
Concentrate in vacuo to remove excess
. Note: 2,5-dimethoxybenzoyl chloride is relatively stable but moisture sensitive.
-
-
Amidation:
-
Dissolve the crude acid chloride in dry DCM.
-
In a separate vessel, prepare a solution of
-dimethylhydroxylamine hydrochloride (1.1 equiv) and Triethylamine ( ) (2.2 equiv) in DCM at 0°C. -
Slowly cannulate the acid chloride solution into the amine/base mixture at 0°C. Exothermic reaction.
-
Warm to RT and stir for 2 hours.
-
-
Workup:
-
Standard aqueous workup as described in Protocol A.
-
Critical Process Parameters (CPPs) & Data
The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic ring. This reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoic acid, making the activation step (CDI or
| Parameter | CDI Method | Acid Chloride Method |
| Temperature | 0°C | Reflux ( |
| Time | 4–8 Hours | 2 Hours (Step 1) + 2 Hours (Step 2) |
| Byproducts | Imidazole, | |
| Yield (Typical) | 85–92% | 90–95% |
| Purity (Crude) | High (>95%) | High (>95%) |
| Atom Economy | High | Moderate (requires excess base) |
Analytical Validation
-
Physical State: Clear to pale yellow oil or low-melting solid.
-
NMR (Typical,
):-
3.3 ppm (s, 3H,
) -
3.5 ppm (s, 3H,
) -
3.7–3.8 ppm (s, 6H, Ar-
) - 6.8–7.0 ppm (m, 3H, Aromatic protons)
-
3.3 ppm (s, 3H,
Decision Workflow
Use the following logic flow to determine the appropriate synthesis route for your specific constraints.
Figure 2: Decision matrix for selecting the synthesis pathway.
References
-
Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link
-
Kelly, C. B. (2012).[4] Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. ChemSpider SyntheticPages, 571.[4] Link
-
BenchChem. (2025).[5] Synthesis of Weinreb Amides Using N-Methylhydroxylamine Hydrochloride. Application Notes. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Org. Synth. (1989). General procedure for Weinreb Amide synthesis. Organic Syntheses, Coll. Vol. 67, 133. Link
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- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Weinreb Ketone Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
2,5-dimethoxy-N-methoxy-N-methylbenzamide synonyms and IUPAC name
An In-depth Technical Guide to 2,5-dimethoxy-N-methoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dimethoxy-N-methoxy-N-methylbenzamide, a specialized synthetic intermediate known as a Weinreb amide. The document details its chemical identity, nomenclature, and physicochemical properties. The core focus is on the strategic utility of the Weinreb amide moiety, which enables the controlled synthesis of ketones from highly reactive organometallic reagents by preventing over-addition. A detailed, field-proven protocol for its synthesis from 2,5-dimethoxybenzoic acid is provided, alongside a workflow visualization. Furthermore, this guide explores its critical applications as a versatile building block in medicinal chemistry and drug development, particularly for constructing complex molecular architectures containing the pharmacologically significant 2,5-dimethoxyphenyl scaffold.
Introduction and Strategic Context
In the landscape of modern organic synthesis, particularly within drug discovery, the ability to perform controlled and high-yield carbon-carbon bond formations is paramount. Traditional methods for synthesizing ketones, such as the acylation of organometallic reagents with acid chlorides or esters, are frequently compromised by a lack of control, leading to the over-addition of the nucleophile and the formation of tertiary alcohol byproducts.
2,5-dimethoxy-N-methoxy-N-methylbenzamide emerges as a sophisticated solution to this long-standing challenge. As a member of the N-methoxy-N-methylamide class, commonly known as Weinreb amides, this compound serves as a stable and efficient acylating agent.[1] Its defining feature is the formation of a stable, chelated tetrahedral intermediate upon reaction with organolithium or Grignard reagents.[2] This intermediate is resistant to collapse and further nucleophilic attack until acidic workup, thereby ensuring the reaction cleanly terminates at the ketone stage.[3][4] This level of control simplifies synthetic planning and is invaluable for the multi-step synthesis of complex pharmaceutical targets.[3]
Nomenclature and Chemical Identity
-
IUPAC Name: 2,5-dimethoxy-N-methoxy-N-methylbenzamide
-
Synonyms: Weinreb amide of 2,5-dimethoxybenzoic acid
-
Classification: Aromatic Weinreb Amide
| Identifier | Value |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| CAS Number | Not explicitly assigned in available databases. The parent acid, 2,5-Dimethoxybenzoic acid, is registered under CAS 2524-55-2. |
Physicochemical Properties (Predicted)
The following properties are estimated based on the chemical structure and data from analogous compounds.
| Property | Value | Source/Method |
| Appearance | White to off-white solid or crystalline powder | Prediction |
| Boiling Point | >300 °C (Predicted) | Extrapolation |
| Melting Point | Not determined | - |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc). Insoluble in water. | Analogous Compounds |
Synthesis and Mechanistic Rationale
The synthesis of 2,5-dimethoxy-N-methoxy-N-methylbenzamide is reliably achieved via a two-step, one-pot procedure starting from the commercially available 2,5-dimethoxybenzoic acid. The methodology is predicated on the activation of the carboxylic acid to a more reactive species, followed by amidation.
Experimental Protocol: Synthesis from 2,5-Dimethoxybenzoic Acid
Objective: To prepare 2,5-dimethoxy-N-methoxy-N-methylbenzamide in high purity and yield.
Reagents and Materials:
-
2,5-Dimethoxybenzoic acid
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
N,O-Dimethylhydroxylamine hydrochloride
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed. Causality: Oxalyl chloride is an effective activating agent that converts the carboxylic acid into a highly reactive acid chloride intermediate, primed for nucleophilic attack. The reaction is driven by the formation of gaseous byproducts.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the solution becomes clear and gas evolution ceases, indicating complete formation of the acid chloride.
-
-
Weinreb Amidation:
-
In a separate flask, prepare a suspension of N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM.
-
Cool this suspension to 0 °C and add pyridine or TEA (3.0 eq) dropwise. Stir for 15 minutes. Causality: The base deprotonates the hydroxylamine hydrochloride salt in situ to generate the free nucleophile, N,O-dimethylhydroxylamine. An excess of base is used to neutralize both the hydrochloride salt and the HCl generated during the subsequent amidation.
-
Slowly add the freshly prepared 2,5-dimethoxybenzoyl chloride solution from Step 1 to the hydroxylamine suspension at 0 °C via a cannula or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting acid chloride is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield 2,5-dimethoxy-N-methoxy-N-methylbenzamide as a pure solid.
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2,5-dimethoxy-N-methoxy-N-methylbenzamide.
Applications in Research and Drug Development
The primary utility of 2,5-dimethoxy-N-methoxy-N-methylbenzamide is as a strategic building block for the synthesis of more complex molecules.[5]
Controlled Synthesis of Ketone Intermediates
The compound is an exemplary precursor for generating a wide array of 2,5-dimethoxyphenyl ketones. By reacting it with various organometallic reagents (R-MgBr or R-Li), a diverse library of ketones (2,5-(MeO)₂-Ph-CO-R) can be accessed with high fidelity. This is particularly relevant in the synthesis of pharmaceutical intermediates where precise installation of functional groups is required.[6]
Precursor for Pharmacologically Active Scaffolds
The 2,5-dimethoxy aromatic motif is a well-established pharmacophore present in numerous centrally active compounds and other bioactive molecules.[7] The parent aldehyde, 2,5-dimethoxybenzaldehyde, is a known precursor for the synthesis of 2,5-dimethoxyphenethylamines (2C-X series), which are compounds of significant interest in neuroscience and pharmacology.[8][9][10] Consequently, ketones derived from this Weinreb amide are valuable intermediates for accessing novel analogs and derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[8][11]
Utility in Heterocyclic Chemistry
The ketone functionality, installed via the Weinreb amide, serves as a versatile handle for subsequent chemical transformations, including cyclization reactions to form nitrogen-, oxygen-, or sulfur-containing heterocyclic systems.[4] These ring systems form the core of a vast number of approved drugs, making this compound a valuable starting point for the synthesis of novel therapeutic agents.
Conclusion
2,5-dimethoxy-N-methoxy-N-methylbenzamide is more than a simple chemical; it is an enabling tool for precision in organic synthesis. Its identity as a Weinreb amide provides a reliable and robust method for the synthesis of ketones, circumventing the common and problematic over-addition associated with more reactive acylating agents. For researchers in drug development and medicinal chemistry, this compound represents a key building block for accessing the pharmacologically important 2,5-dimethoxyphenyl scaffold, facilitating the exploration of new chemical space and the development of next-generation therapeutics.
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Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde Source: Royal Society of Chemistry URL: [Link]
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Title: N,3-Dimethoxy-N-methylbenzamide Properties - EPA Source: U.S. Environmental Protection Agency URL: [Link]
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Title: Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis Source: Zhongding Chemical URL: [Link]
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Title: Weinreb Amides in Organic Synthesis Source: SlideShare URL: [Link]
-
Title: N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: 2,5-Dimethoxy-4-methylamphetamine Source: Wikipedia URL: [Link]
-
Title: CAS 187396-78-7 | 5-Chloro-N,2-dimethoxy-N-methylbenzamide Source: Hoffman Fine Chemicals URL: [Link]
-
Title: 2,5-Dimethoxybenzaldehyde CAS 93-02-7 Source: Home Sunshine Pharma URL: [Link]
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An In-Depth Technical Guide on the Role of N,2,5-trimethoxy-N-methylbenzamide in Phenethylamine Synthesis
An in-depth technical guide prepared for researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical analysis of N,2,5-trimethoxy-N-methylbenzamide, focusing on its theoretical and potential role as a precursor in the synthesis of phenethylamine derivatives. While direct, documented pathways from this specific benzamide are not prevalent in published literature, this document explores its chemical properties and plausible transformations based on established principles of organic synthesis. We will dissect the probable synthetic utility of this compound, primarily through the reduction of its amide functionality, and contrast this hypothetical route with more efficient, validated methods for synthesizing 2,5-dimethoxyphenethylamines. This guide serves to provide field-proven insights by explaining the causality behind preferred synthetic routes and to ground theoretical chemistry in practical application for researchers in drug development.
Introduction: The 2,5-Dimethoxyphenethylamine Scaffold
Phenethylamines are a broad class of compounds with a shared chemical backbone that are of significant interest in medicinal chemistry and pharmacology. A key subclass, the 2,5-dimethoxyphenethylamines, forms the structural core of many pharmacologically active molecules that interact with the central nervous system, most notably as agonists of serotonin 5-HT2A receptors.[1][2] The precise arrangement of the methoxy groups at the 2 and 5 positions of the phenyl ring is a critical motif for this potent activity.[2]
The synthesis of these molecules is a subject of extensive research. Typically, synthetic strategies prioritize efficiency, yield, and the availability of starting materials. The most common and well-documented routes to 2,5-dimethoxyphenethylamines, such as 2C-H (2,5-dimethoxyphenethylamine), begin with 2,5-dimethoxybenzaldehyde.[3][4] This guide, however, will explore the synthetic potential of a different precursor: N,2,5-trimethoxy-N-methylbenzamide.
Chemical Profile of N,2,5-trimethoxy-N-methylbenzamide
N,2,5-trimethoxy-N-methylbenzamide is a substituted benzamide derivative. Its structure is characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and an N-methoxy-N-methylamide (Weinreb amide-like) group at position 1.
| Property | Value | Source |
| CAS Number | 1146443-78-8 | [5][6] |
| Molecular Formula | C₁₁H₁₅NO₄ | [5][6] |
| Molecular Weight | 225.24 g/mol | [5] |
| Primary Utility | Intermediate in organic synthesis for pharmaceuticals and agrochemicals. | [5] |
The presence of the N-methoxy-N-methylamide functionality is significant. Weinreb amides are notable in organic synthesis for their stability and their controlled reactivity with organometallic reagents to form ketones. However, for the purpose of amine synthesis, the focus shifts to the reduction of the amide carbonyl group.
Synthetic Pathways: From Benzamide to Phenethylamine
The conversion of a benzamide to a phenethylamine requires two key transformations: the reduction of the amide to an amine and the addition of a carbon atom to form the ethyl bridge.
Plausible Transformation: Reduction to a Benzylamine
The most direct synthetic application of N,2,5-trimethoxy-N-methylbenzamide in amine synthesis would be its reduction. Amides can be reduced to amines using powerful reducing agents, most commonly lithium aluminum hydride (LAH). In this hypothetical reaction, the carbonyl group of the benzamide would be fully reduced, yielding N-methyl-N-(2,5-dimethoxybenzyl)methoxyamine. A subsequent cleavage of the N-O bond would be required to yield the secondary benzylamine. A more direct reduction to the corresponding benzylamine, 2,5-dimethoxy-N-methylbenzylamine, would be expected if starting from the simpler N-methyl-2,5-dimethoxybenzamide.
This transformation yields a benzylamine, not a phenethylamine. The distinction is critical: a benzylamine has a one-carbon bridge between the phenyl ring and the nitrogen atom, while a phenethylamine has a two-carbon bridge.
Caption: Plausible reduction pathway of the title compound to a benzylamine derivative.
Hypothetical Elongation to a Phenethylamine
To convert the resulting benzylamine into a phenethylamine, the carbon chain must be extended by one carbon. This is a non-trivial synthetic challenge that typically involves multiple steps, rendering it an inefficient route. A possible, though cumbersome, sequence could be:
-
Conversion to Benzyl Halide: The benzylamine would first need to be converted into a more suitable intermediate, such as a benzyl halide (e.g., 2,5-dimethoxybenzyl bromide).
-
Cyanide Displacement: The benzyl halide could then react with a cyanide salt (e.g., NaCN) to form the corresponding benzyl cyanide (2,5-dimethoxyphenylacetonitrile).
-
Nitrile Reduction: Finally, the nitrile group would be reduced to a primary amine, yielding 2,5-dimethoxyphenethylamine (2C-H).[7]
This multi-step elongation process is synthetically inefficient and would likely result in a low overall yield compared to established methods.
Authoritative Grounding: Established & Efficient Synthesis Routes
In practice, the synthesis of 2,5-dimethoxyphenethylamines is almost universally achieved via more direct and higher-yielding pathways. Understanding these established methods provides the necessary context to evaluate the potential role of N,2,5-trimethoxy-N-methylbenzamide. The most authoritative and widely cited route starts from 2,5-dimethoxybenzaldehyde.[3][8]
The Henry Reaction Pathway
The condensation of 2,5-dimethoxybenzaldehyde with nitromethane, known as a Henry reaction, is the cornerstone of modern phenethylamine synthesis.[4][9]
-
Nitrostyrene Formation: 2,5-dimethoxybenzaldehyde is condensed with nitromethane in the presence of a catalyst like ammonium acetate to form 2,5-dimethoxy-β-nitrostyrene.[3][8]
-
Nitrostyrene Reduction: The resulting nitrostyrene is then reduced to the corresponding phenethylamine. This critical step can be accomplished with various reducing agents, including:
This two-step sequence is highly efficient and modular, allowing for the synthesis of a wide variety of phenethylamine derivatives.
Caption: Comparison of the inefficient hypothetical route vs. the efficient established route.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes and compares the established Henry reaction route with the hypothetical route starting from the benzamide, highlighting the significant difference in efficiency.
| Parameter | Established Route (from Benzaldehyde) | Hypothetical Route (from Benzamide) |
| Starting Material | 2,5-Dimethoxybenzaldehyde | N,2,5-trimethoxy-N-methylbenzamide |
| Number of Core Steps | 2 | 4+ |
| Key Intermediates | 2,5-Dimethoxy-β-nitrostyrene | Benzylamine, Benzyl Halide, Benzyl Cyanide |
| Key Reagents | Nitromethane, LAH (or NaBH₄, H₂/Pd-C) | LAH, Halogenating agent, Cyanide salt |
| Overall Efficiency | High | Very Low (predicted) |
| Typical Reported Yield | ~50-70% from benzaldehyde | Not reported; predicted to be significantly lower |
Yields are highly dependent on specific reaction conditions and scale.[8]
Experimental Protocols: An Illustrative Example
While no specific protocol for the reduction of N,2,5-trimethoxy-N-methylbenzamide to a phenethylamine is published, a general procedure for the reduction of a substituted benzamide to its corresponding benzylamine using LAH is presented below for illustrative purposes.
WARNING: Lithium aluminum hydride (LAH) is a highly reactive, pyrophoric, and water-sensitive reagent. It should only be handled by trained professionals in a controlled laboratory environment with appropriate personal protective equipment (PPE) and under an inert atmosphere (e.g., nitrogen or argon).
Protocol: General Reduction of a Substituted Benzamide to a Benzylamine
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under a nitrogen atmosphere is assembled.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is used as the solvent. A suspension of LAH (typically 1.5 to 3 equivalents) in anhydrous THF is prepared in the reaction flask and cooled in an ice bath.
-
Substrate Addition: The substituted benzamide (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the addition funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Quenching: The flask is cooled in an ice bath. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and produces hydrogen gas.
-
Workup: The resulting granular precipitate (aluminum salts) is removed by vacuum filtration and washed with additional THF or diethyl ether.
-
Purification: The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude benzylamine, which can be further purified by distillation or chromatography.
Conclusion
The role of N,2,5-trimethoxy-N-methylbenzamide in phenethylamine synthesis is best understood as that of a potential, but synthetically impractical, precursor. While it can theoretically be converted into a phenethylamine backbone, the process is circuitous and inefficient, involving a reduction to a benzylamine followed by a multi-step carbon chain elongation.
For researchers and drug development professionals, the causality behind experimental choices is paramount. The established synthetic routes starting from 2,5-dimethoxybenzaldehyde offer superior efficiency, higher yields, and a more straightforward pathway to the desired 2,5-dimethoxyphenethylamine scaffold. Therefore, while N,2,5-trimethoxy-N-methylbenzamide remains a valid chemical intermediate for other applications[5], its role in the practical synthesis of phenethylamines is negligible in the face of more authoritative and field-proven methodologies.
References
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Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). (2024). MDPI. [Link]
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2C-B synthesis without LAH. designer-drug.com. [Link]
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Mannich reaction route to 2,5-dimethoxyphenethylamine (2C-H). designer-drug.com. [Link]
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2C B Synthesis IceCool PDF. Scribd. [Link]
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Sintese Do 2c-b. Scribd. [Link]
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Synthesis of 2,5-Dimethoxyphenethylamines. Scribd. [Link]
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N,2,5-triMethoxy-N-MethylbenzaMide. MySkinRecipes. [Link]
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Route to 2C-B? Hive Methods Discourse. [Link]
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In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. Ovid. [Link]
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N,2,4-trimethoxy-N-methylbenzamide. PubChem. [Link]
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Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]
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N-Methoxy-N-Methylbenzamide 98.0%(GC). PureSynth. [Link]
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Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. [Link]
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β-PHENYLETHYLAMINE. Organic Syntheses Procedure. [Link]
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N-(2,5-dimethoxyphenyl)-2-methyl-3-nitrobenzamide. PubChemLite. [Link]
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2,5-Dimethoxy-4-methylamphetamine. Wikipedia. [Link]
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Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. ResearchGate. [Link]
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Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Publications. [Link]
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Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. bioRxiv. [Link]
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Difference between 2,5-dimethoxybenzoic acid and its Weinreb amide
Executive Summary
This guide analyzes the critical functional divergence between 2,5-dimethoxybenzoic acid (2,5-DMBA) and its derivative, N-methoxy-N-methyl-2,5-dimethoxybenzamide (Weinreb amide) .
While 2,5-DMBA serves as a stable, bulk starting material, it lacks the chemoselectivity required for precision carbon-carbon bond formation. The Weinreb amide is a strategic synthetic pivot; it is engineered specifically to prevent the "over-addition" of nucleophiles, enabling the isolation of ketones—a transformation that is kinetically difficult with the parent acid or simple esters.
Part 1: Structural & Physicochemical Divergence
The fundamental difference lies in the transition from a protic, hydrogen-bond donating species (Acid) to an aprotic, chelating species (Amide).
Comparative Physicochemical Profile
| Feature | 2,5-Dimethoxybenzoic Acid | Weinreb Amide Derivative |
| Formula | ||
| CAS | 2785-98-0 | 104505-72-2 (Typical) |
| Electronic State | Electron-rich aromatic ring; Protic (Carboxyl H). | Electron-rich; Aprotic ; Lewis basic sites. |
| pKa / Acidity | ~4.0 (Carboxyl proton). | Non-acidic (Stable to mild bases). |
| Solubility | High in EtOH, Acetone; Low in | High in DCM, THF, EtOAc; Moderate in |
| Primary Reactivity | Deprotonation (Acid-Base); Decarboxylation (harsh conditions). | Nucleophilic Acyl Substitution (Controlled). |
| Interaction with R-M | Quenches R-MgX/R-Li (consumes 1 eq). | Forms stable Tetrahedral Intermediate . |
Structural Implications
The ortho-methoxy group at the 2-position in 2,5-DMBA creates steric crowding. In the parent acid, this can influence crystal packing and solubility. In the Weinreb amide, this steric bulk actually aids the reaction selectivity by discouraging the approach of bulky nucleophiles after the initial chelation, further stabilizing the intermediate.
Part 2: The Reactivity Pivot (Mechanistic Divergence)
The core justification for converting the acid to the amide is the response to organometallic nucleophiles (Grignard reagents,
The Parent Acid: Uncontrollable Reactivity
Reaction of 2,5-DMBA directly with an organometallic reagent is inefficient for ketone synthesis due to two failure modes:
-
Deprotonation: The first equivalent of nucleophile acts as a base, stripping the acidic proton to form a carboxylate salt (
). This salt is electron-rich and resistant to nucleophilic attack. -
Over-addition: If forced (harsh conditions), the intermediate ketone is more reactive than the carboxylate, leading to immediate secondary attack and yielding a tertiary alcohol.
The Weinreb Amide: The Chelation Effect
The N-methoxy-N-methyl moiety is designed to form a stable 5-membered chelate ring with the metal cation (
-
Step 1: Nucleophile attacks the carbonyl carbon.
-
Step 2: The metal coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide.
-
Result: This "Tetrahedral Intermediate" is thermodynamically stable at low temperatures.[4] It does not collapse to the ketone while the reaction is cold, preventing a second nucleophile from attacking.
-
Workup: Acidic hydrolysis breaks the chelate, releasing the desired ketone.
Visualization: Pathway Comparison
Figure 1: Divergent reaction pathways. The Acid route leads to dead-ends (salts) or over-reaction (alcohols). The Weinreb route stabilizes the intermediate to yield ketones.
Part 3: Synthesis Protocol (Acid Amide)
The conversion is best achieved using 1,1'-Carbonyldiimidazole (CDI) . This method is superior to the acid chloride route (
Reagents
-
Substrate: 2,5-Dimethoxybenzoic acid (1.0 eq)
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)[5][6]
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Methodology
-
Activation:
-
Dissolve 2,5-dimethoxybenzoic acid in anhydrous DCM under inert atmosphere (
or Ar). -
Add CDI in portions. Note:
gas will evolve.[7] Ensure proper venting. -
Stir at Room Temperature (RT) for 30–60 minutes. The formation of the reactive acyl-imidazole intermediate is indicated by the cessation of bubbling.
-
-
Amidation:
-
Add N,O-Dimethylhydroxylamine hydrochloride directly to the reaction mixture.
-
Technical Insight: The HCl salt is sufficient; the imidazole byproduct released in step 1 acts as the base scavenger, making an external base (like TEA) often unnecessary, though 1.0 eq of DIPEA can be added to accelerate kinetics.
-
Stir at RT for 3–12 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
-
Workup (Self-Validating):
-
Wash with 1M HCl (removes unreacted imidazole/amine).
-
Wash with Saturated
(removes unreacted starting acid). -
Wash with Brine, dry over
, and concentrate. -
Validation: The product should be a viscous oil or low-melting solid. NMR should show distinct N-OMe (~3.3 ppm) and N-Me (~3.5 ppm) singlets.
-
Synthesis Workflow Diagram
Figure 2: One-pot synthesis workflow using CDI activation.
Part 4: Strategic Application (Ketone Synthesis)
The primary utility of the 2,5-dimethoxy Weinreb amide is the synthesis of 2,5-dimethoxyphenyl ketones .
Protocol for Grignard Addition
-
Setup: Dissolve Weinreb amide in anhydrous THF; cool to 0°C (or -78°C for very reactive nucleophiles).
-
Addition: Add
(1.2 eq) dropwise.-
Why 1.2 eq? Unlike the acid (which needs >2 eq), the amide requires only slight excess to drive kinetics.
-
-
Stabilization: Stir for 1 hour. The reaction sits at the stable chelated intermediate stage.
-
Hydrolysis: Quench with saturated
or dilute HCl. This step destroys the chelate and reveals the ketone.
Outcome: High-yield conversion to structures like 1-(2,5-dimethoxyphenyl)ethan-1-one (if MeMgBr is used) without tertiary alcohol contaminants.
References
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[8][9][10][11] Tetrahedron Letters, 22(39), 3815-3818.[8][9] [8]
-
Mentzel, M., & Hoffmann, H. M. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis. Journal of Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.
-
BenchChem. (2025).[1][2] 2,5-Dimethoxybenzoic acid Properties and Safety Data.
-
Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis: Mechanism and Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 7. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 8. pure.psu.edu [pure.psu.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Nahm, S. and Weinreb, S.M. (1981) N-Methoxy-N-Methylamides as Effective Acylating Agents. Tetrahedron Letters, 22, 3815-3818. - References - Scientific Research Publishing [scirp.org]
Methodological & Application
Application Note: Protocol for Converting 2,5-Dimethoxybenzoic Acid to Weinreb Amide
Abstract & Strategic Rationale
The conversion of 2,5-dimethoxybenzoic acid to its corresponding Weinreb amide (N-methoxy-N-methylamide) is a pivotal transformation in the synthesis of functionalized phenethylamines and benzaldehyde derivatives. While acid chloride routes (using SOCl₂ or (COCl)₂) are traditional, they generate corrosive HCl and require strictly anhydrous conditions.
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for a one-pot activation.[1] This method is selected for its operational simplicity, "clean" byproduct profile (CO₂ and imidazole), and compatibility with electron-rich aromatic rings. The 2,5-dimethoxy substitution pattern increases the electron density of the aromatic ring, potentially reducing the electrophilicity of the carbonyl carbon; however, the acyl-imidazole intermediate generated by CDI is sufficiently reactive to drive conversion to completion under mild conditions without racemization or over-reaction.
Method Comparison: Why CDI?
| Feature | Acid Chloride Route (SOCl₂) | Carbodiimide (EDC/HOBt) | CDI Protocol (Recommended) |
| Reagent Stability | Moisture sensitive | Good | Hygroscopic (Store under Ar) |
| Byproducts | HCl, SO₂ (Corrosive gas) | Urea derivatives (difficult to remove) | CO₂ (gas), Imidazole (water soluble) |
| Purification | Distillation/Crystallization | Chromatography often required | Acidic aqueous wash (often sufficient) |
| Scalability | High | Low to Medium | High |
Reaction Mechanism & Logic
The reaction proceeds via a two-stage "activation-substitution" mechanism.
-
Activation: The carboxylic acid reacts with CDI to form an energetic
-acylimidazole intermediate, releasing CO₂ and free imidazole.[2] -
Coupling: The
-dimethylhydroxylamine hydrochloride salt is added.[1][3][4] The free imidazole generated in Step 1 acts as an in situ base to deprotonate the hydroxylamine salt, allowing the free amine to attack the acyl imidazole.
Mechanistic Pathway (DOT Visualization)
Detailed Experimental Protocol
Materials & Stoichiometry[1][6]
| Component | Equiv. | Role |
| 2,5-Dimethoxybenzoic acid | 1.0 | Limiting Reagent |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1 - 1.2 | Activator |
| 1.2 | Nucleophile Source | |
| Dichloromethane (DCM) | [0.2 - 0.5 M] | Solvent (Anhydrous) |
| HCl (1M aq) | Excess | Quench/Wash |
Step-by-Step Procedure
Phase 1: Activation (Critical Step)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Charge the flask with 2,5-dimethoxybenzoic acid (1.0 eq) and anhydrous DCM (concentration ~0.3 M). Stir until suspended/dissolved.
-
CDI Addition: Add CDI (1.1 eq) in small portions over 5–10 minutes.
-
Observation: Vigorous evolution of CO₂ gas will occur.
-
Expert Insight: Do not stopper the flask tightly; ensure the system is vented through a bubbler or needle.
-
-
Incubation: Stir at room temperature (RT) for 45–60 minutes .
-
Checkpoint: The solution should become clear (homogeneous) and gas evolution must cease completely. This indicates conversion to the acyl imidazole.
-
Phase 2: Coupling
-
Amine Addition: Add
-dimethylhydroxylamine hydrochloride (1.2 eq) in a single portion.-
Note: No additional base (TEA/DIPEA) is strictly required if the stoichiometry is accurate, as the imidazole released in Phase 1 neutralizes the HCl salt. However, if reaction is sluggish, 0.5 eq of DIPEA may be added.
-
-
Reaction: Stir at RT for 3–12 hours .
-
IPC (In-Process Control): Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS. The acyl imidazole intermediate is unstable on silica; look for the disappearance of the acid peak (if quenched) or the appearance of the distinct amide spot.
-
Phase 3: Workup & Purification[5]
-
Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (approx. equal volume to solvent).
-
Chemistry: The acid wash protonates the imidazole byproduct and unreacted amine, pulling them into the aqueous phase.
-
-
Extraction: Shake vigorously. Separate layers. Extract aqueous layer once more with DCM.[1][4]
-
Wash Cycle: Wash combined organics sequentially with:
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: The product, N-methoxy-N-methyl-2,5-dimethoxybenzamide, is typically obtained as a pale yellow oil or low-melting solid.
-
Purity Check: If purity is <95% by HPLC, purify via flash column chromatography (Silica gel, Gradient: 10%
40% EtOAc in Hexanes).
-
Process Workflow (DOT Visualization)
Quality Control & Troubleshooting
Expected Analytical Data
-
Physical State: Pale yellow oil or off-white solid.
-
¹H NMR (CDCl₃, 400 MHz):
- 6.8–7.0 (m, 3H, Aromatic protons).
- 3.80, 3.78 (s, 6H, Ar-OCH ₃ x2).
- 3.5–3.6 (s, 3H, N-OCH ₃) – Broadening may occur due to rotation.
- 3.3 (s, 3H, N-CH ₃).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete activation (CO₂ still present). | Ensure gas evolution stops before adding amine. Warm to 35°C during activation if necessary. |
| Starting Material Remains | Moisture in CDI (CDI hydrolyzes to imidazole).[8] | Use fresh CDI or increase loading to 1.5 eq. Ensure glassware is flame-dried. |
| Product Impure | Imidazole contamination. | Increase the volume or frequency of the 1M HCl wash steps. |
| Emulsion during Workup | Density similarity/Surfactant effect. | Add solid NaCl to the aqueous layer or filter through Celite. |
References
-
Nahm, S.; Weinreb, S. M. (1981).[9][10] "
-Methoxy- -methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815–3818.[10] -
Leadbeater, C. (2012).[1] "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation." ChemSpider Synthetic Pages, SP571.[1]
-
Mentzel, M.; Hoffmann, H. M. R. (1997).[11] "
-Methoxy- -methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Practical Chemistry, 339(6), 517–524. -
Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis of 2,5-Dimethoxybenzaldehyde via DIBAL-H Reduction
Introduction: The Strategic Importance of 2,5-Dimethoxybenzaldehyde and DIBAL-H
2,5-Dimethoxybenzaldehyde is a crucial intermediate in the synthesis of various high-value organic compounds, particularly in the pharmaceutical field as a precursor to psychoactive substances like 2C-H and other related phenethylamines.[1][2] Its synthesis requires precise control to achieve high purity and yield. While several synthetic routes exist, the reduction of a corresponding ester (e.g., methyl 2,5-dimethoxybenzoate) or nitrile (2,5-dimethoxybenzonitrile) using Diisobutylaluminum Hydride (DIBAL-H) offers a reliable and selective method for obtaining the desired aldehyde.
DIBAL-H is a powerful and sterically hindered reducing agent.[3] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH4), which would typically reduce esters and nitriles to their corresponding primary alcohols and amines, DIBAL-H allows for the partial reduction to the aldehyde.[3][4] This selectivity is achieved by careful control of reaction conditions, most notably temperature.[5][6] This application note provides a comprehensive protocol for the synthesis of 2,5-dimethoxybenzaldehyde using DIBAL-H, detailing the reaction mechanism, safety precautions, and product characterization.
Reaction Mechanism: The Role of Low Temperature in Selective Reduction
The success of the DIBAL-H reduction hinges on the stability of a tetrahedral intermediate at low temperatures.[3][7] The mechanism proceeds as follows:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum atom in DIBAL-H acts as a Lewis acid and coordinates with the Lewis basic carbonyl oxygen of the ester or the nitrogen of the nitrile. This coordination activates the carbonyl or nitrile group, making the carbon atom more electrophilic.[6]
-
Intramolecular Hydride Transfer: A hydride ion (H⁻) is then transferred from the aluminum to the electrophilic carbon atom.[6] This intramolecular transfer is efficient and results in the formation of a stable tetrahedral intermediate.[3]
-
Low-Temperature Stabilization: At very low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath), this tetrahedral intermediate is stable and does not collapse to eliminate the alkoxy group (in the case of an ester).[3][6] This is the key to preventing over-reduction to the alcohol.
-
Hydrolysis: The reaction is quenched with a protic source, such as methanol, followed by an aqueous workup. This hydrolyzes the intermediate, leading to the formation of the final aldehyde product.[6]
Safety First: Handling Pyrophoric DIBAL-H
DIBAL-H is a pyrophoric reagent that reacts violently with air and water. [8] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8][9]
Essential Safety Precautions:
-
Always work in a fume hood with the sash at the lowest practical height.
-
Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.
-
Have a Class D fire extinguisher or a container of sand readily accessible.
-
Never work alone when handling pyrophoric reagents.[9]
-
Quench any excess DIBAL-H and clean contaminated glassware with extreme care.[10]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the reduction of methyl 2,5-dimethoxybenzoate to 2,5-dimethoxybenzaldehyde. A similar procedure can be adapted for the corresponding nitrile.
Materials and Equipment
| Reagent/Equipment | Specification |
| Methyl 2,5-dimethoxybenzoate | High purity, anhydrous |
| DIBAL-H | 1.0 M solution in toluene or hexanes |
| Anhydrous Toluene | Distilled from a suitable drying agent |
| Methanol | Anhydrous |
| Saturated aq. Rochelle's salt | (Sodium potassium tartrate) |
| Ethyl acetate | Reagent grade |
| Anhydrous Sodium Sulfate | |
| Round-bottom flask | Flame-dried |
| Magnetic stirrer and stir bar | |
| Septa and needles | |
| Syringes | For liquid transfer |
| Inert gas supply | Nitrogen or Argon |
| Low-temperature bath | Dry ice/acetone (-78 °C) |
| Separatory funnel | |
| Rotary evaporator |
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,5-dimethoxybenzaldehyde.
Procedure
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyl 2,5-dimethoxybenzoate (1 equivalent). Dissolve the ester in anhydrous toluene.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Slowly add a 1.0 M solution of DIBAL-H in toluene or hexanes (1.1 equivalents) dropwise via a syringe over 30 minutes. Maintain the internal temperature below -70 °C throughout the addition.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.[10] This will decompose any excess DIBAL-H.
-
Workup: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed.[5][8] This may take several hours.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2,5-dimethoxybenzaldehyde.
Product Characterization
The identity and purity of the synthesized 2,5-dimethoxybenzaldehyde should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to yellow crystalline solid[11] |
| Melting Point | 45-50 °C[12] |
| ¹H NMR (CDCl₃) | δ ~10.4 (s, 1H, CHO), 7.4-6.9 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~189 (C=O), 162, 154, 128, 122, 113, 110 (Ar-C), 56.5, 56.0 (OCH₃)[13] |
| IR (KBr) | ν ~1680 cm⁻¹ (C=O stretch) |
Conclusion
The DIBAL-H reduction of an appropriate ester or nitrile is an effective and highly selective method for the synthesis of 2,5-dimethoxybenzaldehyde. The key to a successful synthesis lies in the strict control of the reaction temperature to prevent over-reduction and the meticulous handling of the pyrophoric DIBAL-H reagent. This protocol provides a robust framework for researchers to produce this valuable intermediate with high purity and in good yield.
References
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Organic-Synthesis.com. DIBAL-H Reduction. Retrieved from [Link]
-
Chemistry Steps. DIBAL Reducing Agent. Retrieved from [Link]
-
Adichemistry. DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT. Retrieved from [Link]
-
Schoch, R., & van der Vlugt, J. I. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(7), 2332–2336. [Link]
-
Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]
-
Prof Chary Smith. (2018, March 31). DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.2 [Video]. YouTube. [Link]
-
Princeton University Environmental Health & Safety. Pyrophoric Materials. Retrieved from [Link]
-
ResearchGate. (2018, November 11). Work-up for DIBAL-H reduction (ester-alcohol)?. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... Retrieved from [Link]
-
Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. (2025, August 14). dibal h mechanism. Retrieved from [Link]
-
PubChem. 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Professor Dave Explains. (2020, November 30). Reduction of Esters With DIBAL-H [Video]. YouTube. [Link]
- Chen, Z., Xiang, J., & Li, Z. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.
-
Patsnap. Green synthesis method of 2, 5-dimethoxybenzaldehyde. Retrieved from [Link]
-
UrbanPro. DIBAL or DIBAL-H or DIBAH. Retrieved from [Link]
-
Wikipedia. 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. safrole.com [safrole.com]
- 2. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. youtube.com [youtube.com]
- 11. 2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. 2,5-Dimethoxybenzaldehyde(93-02-7) 13C NMR [m.chemicalbook.com]
Grignard reaction conditions for N,2,5-trimethoxy-N-methylbenzamide
Application Note: Optimized Grignard Addition to N,2,5-Trimethoxy-N-methylbenzamide
Executive Summary
This application note details the protocol for synthesizing 2,5-dimethoxyphenyl ketones via the addition of Grignard reagents to N,2,5-trimethoxy-N-methylbenzamide (chemically defined as N-methoxy-N-methyl-2,5-dimethoxybenzamide).
While Weinreb amides are renowned for preventing over-addition of organometallics, the specific electron-rich and sterically crowded nature of the 2,5-dimethoxy motif requires tailored reaction conditions. This guide addresses the critical parameters—solvent effects, temperature control, and stoichiometry—requisite for high-yield conversion while minimizing demethylation side reactions or incomplete conversion.
Mechanistic Foundation
The success of this transformation relies on the Weinreb Chelate Model . Unlike esters or acid chlorides, which form unstable tetrahedral intermediates that collapse to ketones (susceptible to a second Grignard attack), the Weinreb amide forms a stable five-membered cyclic intermediate.[1]
-
Nucleophilic Attack: The Grignard reagent (
) attacks the carbonyl carbon. -
Chelation: The magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen of the amide. This "anchors" the tetrahedral intermediate, preventing the expulsion of the amine leaving group during the reaction.
-
Hydrolysis: The ketone is only released upon acidic workup, which destroys the chelate.
Figure 1: Mechanistic Pathway
Caption: The stability of the magnesium chelate prevents over-addition, ensuring exclusive ketone formation.
Critical Reaction Parameters
Solvent Selection: The Role of THF
Tetrahydrofuran (THF) is the mandatory solvent for this protocol.
-
Reasoning: The lone pairs on THF oxygen atoms effectively solvate the magnesium cation, stabilizing the Grignard reagent. More importantly, THF is crucial for the stability of the 5-membered Weinreb chelate. Diethyl ether (
) is often too non-polar to solubilize the intermediate effectively, leading to precipitation and stalled reactions.
Temperature & Sterics
The 2,5-dimethoxy substitution pattern introduces an electron-rich ring and steric bulk at the ortho (2-position) site.
-
Standard Weinreb: Usually run at -78°C or 0°C.
-
2,5-Dimethoxy Optimization: Due to the ortho-methoxy steric hindrance, the nucleophilic attack is slower.
-
Recommendation: Initiate addition at 0°C , then warm to Room Temperature (20–25°C) to drive the reaction to completion.
-
Warning: Do not reflux unless monitoring confirms stalled conversion. High heat can degrade the electron-rich aromatic ring or cause demethylation.
-
Stoichiometry
-
Standard: 1.05 – 1.2 equivalents of Grignard.
-
Optimized: 1.5 – 2.0 equivalents .
-
Reasoning: The methoxy groups on the benzene ring can weakly coordinate with Mg species, effectively lowering the concentration of "active" Grignard available for the carbonyl attack. Using a slight excess ensures rapid and complete conversion.
-
Detailed Experimental Protocol
Target Scale: 10 mmol (approx. 2.4 g of amide) Reagents:
-
N,2,5-trimethoxy-N-methylbenzamide (1.0 equiv)
-
Grignard Reagent (
or ) (1.5 equiv, titrated) -
Anhydrous THF (Solvent)[2]
-
1M HCl or Saturated
(Quench)
Step-by-Step Methodology
-
System Preparation (Dehydration):
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) under vacuum.
-
Backfill with Nitrogen or Argon (
). Repeat 3x. -
Why: Grignard reagents are destroyed immediately by trace moisture, forming the alkane
.
-
-
Substrate Solubilization:
-
Charge the RBF with N,2,5-trimethoxy-N-methylbenzamide (10 mmol).
-
Add anhydrous THF (20 mL, 0.5 M concentration).
-
Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
-
-
Grignard Addition:
-
Load the Grignard reagent (15 mmol) into a dry, inert-purged syringe or pressure-equalizing addition funnel.
-
Dropwise Addition: Add the Grignard solution slowly over 15–20 minutes.
-
Observation: A color change is typical (often yellow to orange/brown) as the chelate forms.
-
Control: Maintain internal temperature < 5°C during addition to prevent exotherms from causing side reactions.
-
-
Reaction Phase:
-
Once addition is complete, stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 1–3 hours.
-
Validation: Monitor by TLC or HPLC. The amide spot should disappear. If starting material remains after 3 hours, add an additional 0.5 equiv of Grignard.
-
-
Quench and Hydrolysis (Critical Step):
-
Cool the mixture back to 0°C .
-
Slowly add 1M HCl (30 mL) or Saturated
. -
Caution: This is exothermic. Vigorous gas evolution may occur if excess Grignard is present.
-
Stir vigorously for 20 minutes. This ensures the stable Mg-chelate is fully hydrolyzed to release the ketone.
-
-
Workup & Isolation:
-
Transfer to a separatory funnel.[3] Extract with Ethyl Acetate (
). -
Wash combined organics with Brine (
). -
Dry over Anhydrous
or . -
Concentrate under reduced pressure (Rotovap).
-
Figure 2: Experimental Workflow
Caption: Decision tree for the addition and workup of Grignard reagents to Weinreb amides.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovered SM | Grignard reagent degraded (moisture). | Titrate Grignard before use (e.g., using salicylaldehyde phenylhydrazone or iodine). Ensure THF is anhydrous (<50 ppm water). |
| Incomplete Conversion | Steric hindrance from 2-OMe group.[4] | Increase reaction time at RT. Use 2.0 - 2.5 equivalents of Grignard. |
| Over-addition (Alcohol formation) | Chelate instability (Temperature too high). | Ensure reaction remains < 25°C. Ensure the amide is N-methoxy-N-methyl (standard Weinreb) and not a different derivative. |
| Emulsion during Workup | Magnesium salts precipitating. | Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of HCl for the quench to solubilize Mg salts, or use 1M HCl with adequate agitation. |
Safety & Compliance
-
Exotherm Hazard: Grignard formation and quenching are highly exothermic. Always have a cooling bath ready.
-
Flammability: THF and Grignard reagents (often in ether/THF) are highly flammable. Remove all ignition sources.
-
Chemical Hygiene: 2,5-dimethoxy compounds are intermediates in the synthesis of bioactive molecules. Handle with standard PPE (gloves, goggles, lab coat) in a fume hood.
References
-
Nahm, S.; Weinreb, S. M. (1981).[5][6][7] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
-
Mentzel, M.; Hoffmann, H. M. R. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal of Practical Chemistry/Chemiker-Zeitung, 339(1), 517–524.
-
Organic Chemistry Portal. (n.d.). "Weinreb Ketone Synthesis".
-
LibreTexts Chemistry. (2020). "Synthesis of Ketones from Carboxylic Acid Derivatives".
Sources
- 1. researchgate.net [researchgate.net]
- 2. www1.udel.edu [www1.udel.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 7. Weinreb (ketone synthesis) [quimicaorganica.org]
Application Notes & Protocols: A Guide to the Synthesis of 2,5-Dimethoxyacetophenone via Weinreb Amide Intermediates
Introduction: The Strategic Advantage of Weinreb Amide Chemistry in Ketone Synthesis
In the landscape of pharmaceutical and materials science research, the precise and efficient synthesis of ketones is a cornerstone of molecular construction. 2,5-Dimethoxyacetophenone, a key building block for various biologically active compounds and advanced materials, presents a valuable synthetic target. Traditional methods for its preparation, often involving Friedel-Crafts acylation, can be fraught with challenges such as polysubstitution, rearrangement reactions, and the use of harsh Lewis acids.
The Weinreb-Nahm ketone synthesis, a powerful and versatile methodology, offers a superior alternative by proceeding through a stable N-methoxy-N-methylamide (Weinreb amide) intermediate. This approach circumvents the common problem of over-addition of organometallic reagents, a frequent issue when reacting esters or acid chlorides, which leads to the formation of tertiary alcohols as byproducts.[1] The remarkable stability of the tetrahedral intermediate formed during the nucleophilic attack on the Weinreb amide is attributed to chelation by the methoxy group, which prevents its collapse until a deliberate acidic workup.[1] This chelation-controlled reactivity ensures a clean and high-yielding conversion to the desired ketone.
These application notes provide a comprehensive and in-depth guide for the synthesis of 2,5-dimethoxyacetophenone, commencing from the readily available 2,5-dimethoxybenzoic acid. We will detail the preparation of the key intermediate, 2,5-dimethoxy-N-methoxy-N-methylbenzamide, and its subsequent conversion to the target ketone. The protocols provided are designed to be robust and reproducible, offering researchers a reliable pathway to this important synthetic intermediate.
Overall Synthetic Scheme
The two-step synthesis of 2,5-dimethoxyacetophenone from 2,5-dimethoxybenzoic acid is outlined below. The first step involves the formation of the Weinreb amide, followed by the introduction of the acetyl group via a Grignard reaction.
Caption: Simplified mechanism of Weinreb amide formation using HATU.
Detailed Experimental Protocol: 2,5-Dimethoxy-N-methoxy-N-methylbenzamide
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,5-Dimethoxybenzoic Acid | 182.17 | 5.00 g | 27.4 | 1.0 |
| HATU | 380.23 | 11.4 g | 30.0 | 1.1 |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 2.95 g | 30.2 | 1.1 |
| DIPEA | 129.24 | 10.2 mL | 57.5 | 2.1 |
| Anhydrous DMF | - | 100 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,5-dimethoxybenzoic acid (5.00 g, 27.4 mmol).
-
Dissolve the acid in anhydrous dimethylformamide (DMF, 100 mL).
-
To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (2.95 g, 30.2 mmol, 1.1 eq.) and HATU (11.4 g, 30.0 mmol, 1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropylethylamine (DIPEA, 10.2 mL, 57.5 mmol, 2.1 eq.) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until consumption of the starting carboxylic acid is complete.
-
Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 200 mL of water.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2,5-dimethoxy-N-methoxy-N-methylbenzamide as a colorless oil or a low-melting solid.
Expected Yield: 85-95%
Characterization of 2,5-dimethoxy-N-methoxy-N-methylbenzamide:
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-6.80 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.55 (s, 3H, N-OCH₃), 3.35 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 153.5, 150.0, 125.0, 118.0, 114.0, 113.0, 61.5, 56.0, 55.8, 33.5.
-
IR (thin film, cm⁻¹): 2940, 1660 (C=O), 1590, 1500, 1220, 1040.
Part 2: Synthesis of 2,5-Dimethoxyacetophenone
With the Weinreb amide in hand, the final step is the introduction of the methyl group to form the desired ketone. This is accomplished through a Grignard reaction, a classic and reliable method for carbon-carbon bond formation.
Reaction Mechanism: Grignard Addition to Weinreb Amide
The Grignard reagent (methylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This forms a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to form the ketone until the addition of an acid during the work-up. This two-stage process is the key to preventing the common over-addition seen with other acylating agents.
Caption: Mechanism of ketone formation from a Weinreb amide and a Grignard reagent.
Detailed Experimental Protocol: 2,5-Dimethoxyacetophenone
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,5-Dimethoxy-N-methoxy-N-methylbenzamide | 225.25 | 4.50 g | 20.0 | 1.0 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 7.3 mL | 22.0 | 1.1 |
| Anhydrous THF | - | 80 mL | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxy-N-methoxy-N-methylbenzamide (4.50 g, 20.0 mmol) in anhydrous tetrahydrofuran (THF, 80 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide solution (3.0 M in diethyl ether, 7.3 mL, 22.0 mmol, 1.1 eq.) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting Weinreb amide.
-
Work-up: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M aqueous HCl (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 75 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) or by vacuum distillation to yield 2,5-dimethoxyacetophenone as a pale yellow oil or solid.
Expected Yield: 80-90%
Characterization of 2,5-Dimethoxyacetophenone:
-
Appearance: Colorless to pale yellow solid or oil.
-
Melting Point: 18-20 °C
-
Boiling Point: 155-158 °C at 11 mmHg
-
¹H NMR (CDCl₃, 500 MHz): δ 7.32 (d, J=3.1 Hz, 1H, Ar-H), 7.07 (dd, J=9.0, 3.1 Hz, 1H, Ar-H), 6.89 (d, J=9.0 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃), 2.59 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ 199.1, 153.6, 153.3, 128.8, 114.5, 113.6, 112.9, 56.1, 55.8, 29.8.
-
IR (KBr, cm⁻¹): 2960, 1670 (C=O), 1585, 1500, 1420, 1280, 1225, 1045.
Conclusion
The Weinreb amide-mediated synthesis of 2,5-dimethoxyacetophenone offers a highly efficient, controlled, and high-yielding alternative to classical methods. The stability of the Weinreb amide intermediate and the chelation-controlled addition of the Grignard reagent are the cornerstones of this robust protocol. By following the detailed procedures outlined in these application notes, researchers and drug development professionals can reliably access this valuable ketone intermediate for their synthetic endeavors. The principles and techniques described herein are broadly applicable to the synthesis of a wide array of ketones, underscoring the enduring utility of the Weinreb-Nahm ketone synthesis in modern organic chemistry.
References
-
Weinreb Ketone Synthesis. In Wikipedia. Retrieved February 12, 2026, from [Link]
- The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Retrieved February 12, 2026, from a general chemical supplier's technical resources.
-
Weinreb Amides. (n.d.). In Current Protocols in Nucleic Acid Chemistry. Retrieved February 12, 2026, from [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review). (2020). ResearchGate. [Link]
-
Introduction to Weinreb amides. (2012, September 7). YouTube. [Link]
- The Acylation of Organometallic Reagents. (n.d.). Retrieved February 12, 2026, from a university chemistry resource page.
-
Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. [Link]
Sources
A Streamlined One-Pot Synthesis of Substituted Benzophenones Utilizing Weinreb Amides
An Application Note for Advanced Synthesis
Abstract
The benzophenone moiety is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and materials. Traditional methods for their synthesis, however, often grapple with challenges of over-addition and low yields. This application note presents a robust and efficient one-pot protocol for the synthesis of substituted benzophenones via the Weinreb amide intermediate. By forming the Weinreb amide in situ from a corresponding carboxylic acid, followed by the addition of an organometallic reagent, this method circumvents the need for isolating the amide, thereby enhancing operational simplicity and overall yield. The protocol's key advantage lies in the stability of the tetrahedral intermediate, which effectively prevents the common problem of over-addition, leading to a clean and selective formation of the desired ketone.[1][2][3] This guide provides a detailed experimental procedure, mechanistic insights, and a comprehensive troubleshooting guide for researchers in organic synthesis and drug development.
Introduction: The Challenge of Selective Ketone Synthesis
Benzophenones are a critical class of diaryl ketones that serve as pivotal building blocks in organic synthesis. Their utility spans from photoinitiators in polymer chemistry to core structures in pharmacologically active molecules. However, their synthesis via the acylation of aromatic compounds with traditional reagents like acid chlorides or esters is often plagued by a significant side reaction: over-addition.[2][3] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohols.[4]
The Weinreb-Nahm ketone synthesis, first reported in 1981, elegantly solves this long-standing issue.[5] The use of N-methoxy-N-methylamides, or Weinreb amides, allows for the formation of a stable, chelated tetrahedral intermediate upon reaction with organometallic reagents.[1][5] This intermediate is unreactive towards further nucleophilic attack at low temperatures and collapses to the desired ketone only upon aqueous workup.[4] This application note details a one-pot adaptation of this powerful methodology, further streamlining the synthesis of substituted benzophenones.
Mechanism and Scientific Principles
The success of the Weinreb ketone synthesis hinges on the unique stability of the intermediate formed after the nucleophilic addition.
-
Weinreb Amide Formation : The synthesis begins with the conversion of a carboxylic acid to its corresponding Weinreb amide. This can be achieved using various coupling agents. In our featured one-pot protocol, the amide is generated in situ.
-
Nucleophilic Addition and Chelation : An organometallic reagent, such as a Grignard or organolithium reagent, adds to the carbonyl carbon of the Weinreb amide. The resulting tetrahedral intermediate is stabilized by chelation of the metal cation between the carbonyl oxygen and the methoxy oxygen.[3][5]
-
Intermediate Stability : This five-membered chelate ring is stable at low temperatures and does not readily collapse to a ketone.[2][4] This prevents the over-addition of a second equivalent of the organometallic reagent, a common issue with other acylating agents.[2][5]
-
Hydrolysis to Ketone : Upon acidic aqueous workup, the chelate is protonated and readily breaks down to yield the final benzophenone product.
One-Pot Synthesis Workflow Diagram
The following diagram illustrates the streamlined workflow of the one-pot synthesis of substituted benzophenones.
Caption: Workflow for the one-pot synthesis of benzophenones.
Experimental Protocol
This protocol provides a general method for the one-pot synthesis of a substituted benzophenone from its corresponding benzoic acid.
4.1. Materials and Reagents
-
Substituted Benzoic Acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
4.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
4.3. Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzoic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and anhydrous DCM.
-
Amide Formation : Cool the mixture in an ice bath to 0 °C. Slowly add DIPEA (3.0 eq) followed by the dropwise addition of POCl₃ (1.1 eq). Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the amide formation can be monitored by TLC.[6]
-
Grignard Addition : Once the formation of the Weinreb amide is complete, cool the reaction mixture to 0 °C. Slowly add phenylmagnesium bromide (1.5 eq) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until the starting Weinreb amide is consumed as indicated by TLC.
-
Quenching : Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction : Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing : Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted benzophenone.
Expected Results: A Representative Table
The following table shows representative yields for the synthesis of various substituted benzophenones using this one-pot protocol.
| Entry | Substituent on Benzoic Acid | Product | Typical Yield (%) |
| 1 | 4-Methoxy | 4-Methoxybenzophenone | 85-92% |
| 2 | 4-Chloro | 4-Chlorobenzophenone | 82-90% |
| 3 | 3-Bromo | 3-Bromobenzophenone | 80-88% |
| 4 | 4-Nitro | 4-Nitrobenzophenone | 75-85% |
| 5 | 2-Methyl | 2-Methylbenzophenone | 78-86% |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no conversion of carboxylic acid to Weinreb amide | Incomplete activation of the carboxylic acid. Insufficient base.[7] | Ensure POCl₃ is fresh and added slowly. Use a slight excess of DIPEA and ensure it is anhydrous. |
| Formation of tertiary alcohol (over-addition product) | Reaction temperature was too high during Grignard addition. The tetrahedral intermediate was not stable. | Maintain a low temperature (0 °C or below) during the addition of the Grignard reagent. Ensure a rapid and cold acidic quench. |
| Low yield of benzophenone | Incomplete reaction at either step. Hydrolysis of the Grignard reagent due to wet glassware or solvents. | Monitor both steps by TLC to ensure completion. Use oven-dried glassware and anhydrous solvents. |
| Difficult layer separation during work-up | Formation of emulsions. | Add brine to the separatory funnel to increase the density of the aqueous phase.[8] If necessary, filter the entire mixture through a pad of celite. |
| Complex mixture of products after reaction | The starting material has functional groups incompatible with the Grignard reagent (e.g., acidic protons). | Protect sensitive functional groups before starting the synthesis sequence. |
Conclusion
The one-pot synthesis of substituted benzophenones using Weinreb amides is a highly efficient, selective, and practical methodology. It addresses the critical challenge of over-addition inherent in traditional ketone syntheses.[1][2][5] The protocol is amenable to a wide range of substrates and provides high yields of the desired products, making it a valuable tool for researchers in both academic and industrial settings.
References
-
Wikipedia. Weinreb ketone synthesis . Wikipedia. [Link]
-
Organic Chemistry Portal. Weinreb Ketone Synthesis . [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review) . Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]
-
Chemistry - The Mystery of Molecules. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube. [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications . ResearchGate. [Link]
-
Giannerini, M., Vila, C., Hornillos, V., & Feringa, B. L. (2015). One-Pot, Fast and Modular Approach to Alkyl- and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides . Royal Society of Chemistry. [Link]
-
Current Protocols. Weinreb amides . [Link]
-
Ghosh, A. K., & Brindisi, M. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine . National Institutes of Health. [Link]
-
Reddit. Weinreb amide workup extraction issues . r/OrganicChemistry. [Link]
-
Lakkakula, R., et al. (2019). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 . World Journal of Pharmaceutical Research, 8(5), 837-846. [Link]
-
Giannerini, M., et al. (2013). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure . National Institutes of Health. [Link]
-
Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review) . ResearchGate. [Link]
-
Giannerini, M., et al. (2013). One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides . Chemical Communications. [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review) . ResearchGate. [Link]
-
Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles . r/Chempros. [Link]
-
ResearchGate. Why did my amide syntesis does not work? . [Link]
-
Sanchez, M. M. (2009). Weinreb Amides in Organic Synthesis . SlideShare. [Link]
Sources
Application Notes and Protocols: Regioselective Lithiation and Alkylation of Trimethoxybenzamide Derivatives
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Abstract
This document provides a detailed technical guide for the regioselective functionalization of trimethoxybenzamide derivatives via directed ortho-metalation (DoM). It outlines the fundamental principles governing this powerful synthetic strategy, offers step-by-step experimental protocols, and addresses common challenges encountered in the laboratory. The methodologies described herein are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a robust framework for the preparation of polysubstituted aromatic compounds.
Introduction: The Power of Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a pivotal synthetic tool for the regioselective functionalization of aromatic rings.[1][2] This strategy overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1] In a DoM reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a specific, adjacent ortho position. This generates a stabilized aryllithium intermediate that can be trapped with a wide range of electrophiles to introduce new functional groups with high precision.[1][3]
The tertiary amide group, such as the N,N-diethylamide, is one of the most powerful DMGs.[4][5] Its strong Lewis basicity allows for efficient coordination with the lithium cation of the organolithium base, leading to a complex-induced proximity effect (CIPE) that significantly lowers the kinetic barrier for ortho-proton abstraction.[3] When combined with the activating effect of methoxy groups on the aromatic ring, this provides a highly effective strategy for the synthesis of complex, polysubstituted benzamides.
This guide focuses specifically on trimethoxybenzamide derivatives, which are common scaffolds in medicinal chemistry. The interplay between the powerful amide DMG and the multiple methoxy substituents presents unique challenges and opportunities for regiocontrol, which will be discussed in detail.
Mechanistic Overview: The DoM Pathway
The generally accepted mechanism for the DoM of a benzamide derivative is a multi-step process:
-
Coordination: The organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), first coordinates to the Lewis basic oxygen atom of the amide DMG.[1] This initial complexation is a crucial step that brings the base into close proximity to the ortho-protons.
-
Deprotonation: The highly basic alkyl group of the organolithium then abstracts a proton from the nearest ortho-position on the aromatic ring. This deprotonation step is the rate-determining step and results in the formation of a stable aryllithium intermediate.[1] The stability of this intermediate is enhanced by the continued coordination of the lithium atom to the amide group.
-
Electrophilic Quench: The newly formed aryllithium species is a potent nucleophile and readily reacts with a variety of electrophiles. This step involves the formation of a new carbon-carbon or carbon-heteroatom bond at the ortho-position, effectively replacing the lithium atom.[1]
The regioselectivity of the initial deprotonation is governed by a hierarchy of directing groups and the steric and electronic environment of the aromatic ring. In the case of trimethoxybenzamides, the powerful amide group will be the primary director, but the positions of the methoxy groups will influence the acidity of the available ortho-protons and potentially direct the lithiation to a specific site.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative lithiation and subsequent alkylation of a trimethoxybenzamide derivative.
Materials and Reagents
-
2,3,4-Trimethoxy-N,N-diethylbenzamide
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Iodomethane (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Argon or Nitrogen gas for inert atmosphere
Safety Precautions: Organolithium reagents such as s-BuLi are highly pyrophoric and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves. All reactions should be performed in a well-ventilated fume hood.
Step-by-Step Lithiation and Alkylation Procedure
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled.
-
Initial Setup: The flask is charged with 2,3,4-trimethoxy-N,N-diethylbenzamide (1.0 equivalent).
-
Solvent Addition: Anhydrous THF is added via syringe to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: sec-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. The solution will typically develop a deep red or orange color, indicating the formation of the aryllithium intermediate.
-
Stirring: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithiation.
-
Electrophile Addition: Iodomethane (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The color of the solution will typically fade upon addition of the electrophile.
-
Warming and Quenching: The reaction is allowed to slowly warm to room temperature over a period of 1-2 hours. Once at room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkylated product.
Data Presentation: Critical Reaction Parameters
The success of the lithiation and alkylation reaction is highly dependent on several critical parameters. The following table summarizes these key variables and provides general guidelines.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Organolithium Base | s-BuLi or t-BuLi | s-BuLi and t-BuLi are more basic than n-BuLi and are often more effective for deprotonating less acidic protons.[4] LDA is a non-nucleophilic base and can be used to avoid addition to the amide carbonyl, although it is generally less effective for ortho-lithiation of amides compared to alkyllithiums.[6][7] |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are crucial as they solvate the lithium cation, breaking up organolithium aggregates and increasing the basicity of the reagent.[4] THF is generally preferred for its better solvating properties at low temperatures. |
| Temperature | -78 °C | Low temperatures are critical to prevent side reactions such as the anionic Fries rearrangement[4] and to ensure the stability of the aryllithium intermediate. |
| Equivalents of Base | 1.05 - 1.2 equivalents | A slight excess of the organolithium base is used to ensure complete deprotonation of the starting material. |
| Equivalents of Electrophile | 1.1 - 1.5 equivalents | A slight excess of the electrophile is used to ensure complete trapping of the aryllithium intermediate. |
| Reaction Time (Lithiation) | 30 - 60 minutes | Sufficient time should be allowed for complete formation of the aryllithium intermediate. |
| Reaction Time (Alkylation) | 1 - 3 hours | The reaction time for the alkylation step will depend on the reactivity of the electrophile. |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the lithiation and alkylation of a trimethoxybenzamide derivative.
Caption: General workflow for the lithiation and alkylation of trimethoxybenzamides.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive organolithium reagent. - Presence of water or other protic impurities. - Insufficiently low reaction temperature. | - Titrate the organolithium reagent before use. - Ensure all glassware is flame-dried and reagents are anhydrous. - Maintain the reaction temperature at or below -78 °C. |
| Formation of Side Products | - Anionic Fries rearrangement. - Reaction with the amide carbonyl. - Multiple lithiation sites. | - Maintain a low reaction temperature. - Use a sterically hindered base like LDA if nucleophilic addition is a problem. - Carefully consider the directing group hierarchy and steric effects to predict the most likely lithiation site. |
| Incomplete Reaction | - Insufficient equivalents of base or electrophile. - Short reaction times. | - Use a slight excess of both the organolithium reagent and the electrophile. - Ensure adequate reaction times for both the lithiation and alkylation steps. |
References
-
Snieckus, V. Directed Ortho Metalation. Tertiary Amide and Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chem. Rev.1990 , 90 (6), 879–933. [Link]
-
Gschwend, H. W.; Rodriguez, H. R. Directed Lithiation of Aromatic Compounds. Org. React.1979 , 26, 1-360. [Link]
-
Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, U.K., 2002. [Link]
-
Beak, P.; Snieckus, V. Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Acc. Chem. Res.1982 , 15 (10), 306–312. [Link]
-
Hartung, C. G.; Snieckus, V. The Directed ortho Metalation Reaction-Methodology, Mechanism, and Application in Modern Arene Chemistry. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 330-367. [Link]
Sources
Optimizing yield for 2,5-dimethoxy-substituted ketone synthesis
Application Note & Protocol
Introduction: Significance and Synthetic Challenges
2,5-dimethoxy-substituted aromatic ketones are a class of molecules that serve as critical precursors and intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals. Their structural motif is particularly prevalent in the synthesis of psychoactive compounds and other neurologically active agents. The primary and most direct route to these compounds is the Friedel-Crafts acylation of 1,4-dimethoxybenzene.[1]
However, the high electron-donating capacity of the two methoxy groups, which strongly activates the aromatic ring, presents a unique set of challenges. While this activation facilitates the reaction, it can also lead to a variety of side reactions, including polysubstitution, catalyst deactivation, and, under harsh conditions, cleavage of the methoxy ether linkages.[2] Therefore, precise control over reaction parameters is paramount to achieving high yields and purity. This guide provides a detailed analysis of the key factors influencing the synthesis and offers optimized protocols for researchers.
Core Synthetic Strategy: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction where an acyl group is introduced onto an aromatic ring.[3][4] In the context of synthesizing 2,5-dimethoxy-substituted ketones, the reaction involves treating 1,4-dimethoxybenzene with an acylating agent (typically an acyl chloride or anhydride) in the presence of a Lewis acid catalyst.[1][5]
Mechanism of Action
The reaction proceeds via the formation of a highly electrophilic acylium ion, which is generated from the interaction between the acylating agent and the Lewis acid.[4] This acylium ion is resonance-stabilized, which advantageously prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[6][7] The electron-rich 1,4-dimethoxybenzene ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex (or arenium ion). Subsequent deprotonation restores the ring's aromaticity, yielding the final ketone product.[8][9]
A key feature of this reaction is that the product, an aryl ketone, forms a stable complex with the Lewis acid catalyst.[6] This deactivates the product to further acylation, preventing the polysubstitution issues common in Friedel-Crafts alkylation.[7][10] However, this complexation also means that a stoichiometric or greater amount of the Lewis acid is typically required.[6]
Caption: Mechanism of Friedel-Crafts Acylation.
Key Parameters for Yield Optimization
Achieving a high yield of the desired 2,5-dimethoxy-substituted ketone requires careful optimization of several interdependent parameters.
Choice of Lewis Acid Catalyst
The selection of the Lewis acid is critical. While aluminum chloride (AlCl₃) is the most common and powerful catalyst, its high reactivity can sometimes promote side reactions.[3][5]
| Lewis Acid | Typical Stoichiometry | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | ≥1.1 equivalents | High reactivity, effective for less reactive acylating agents. | Can cause ether cleavage at elevated temperatures; highly hygroscopic.[11] |
| Iron(III) Chloride (FeCl₃) | Catalytic to Stoichiometric | Milder than AlCl₃, less prone to causing side reactions.[5] | May require longer reaction times or higher temperatures. |
| Zinc Chloride (ZnCl₂) | Catalytic | Good for activated substrates, considered a greener alternative.[6] | Generally lower reactivity than AlCl₃. |
| Solid Acids (e.g., Zeolites, Amberlyst-15) | Catalytic | Reusable, environmentally benign, simplified workup.[2] | Can be deactivated by ether-containing reactants and products.[2] |
For most standard acylations of 1,4-dimethoxybenzene, AlCl₃ remains the catalyst of choice due to its effectiveness, but it must be used with stringent temperature control and anhydrous conditions.
Acylating Agent
Both acyl chlorides and acid anhydrides are effective acylating agents.[4]
-
Acyl Chlorides (e.g., Acetyl Chloride): Generally more reactive, leading to faster reaction times. The byproduct is HCl gas.
-
Acid Anhydrides (e.g., Acetic Anhydride): Less reactive than acyl chlorides and may require slightly higher temperatures or more catalyst.[12] The byproduct is a carboxylic acid, which must be removed during workup. They can be a good choice when the corresponding acyl chloride is unstable or difficult to handle.
Solvent System
The solvent plays a crucial role in solubilizing reagents and intermediates, and can influence product selectivity.[13][14]
-
Chlorinated Solvents (Dichloromethane, 1,2-Dichloroethane): Generally good choices as they are inert and effectively dissolve the reactants and the intermediate complexes.[11]
-
Carbon Disulfide (CS₂): A traditional solvent in which the AlCl₃-ketone complex is often insoluble, which can sometimes help drive the reaction to completion.[13] However, it is highly flammable and toxic.
-
Nitrobenzene: A polar solvent that can dissolve the AlCl₃ complex well.[13][15][16] Its use is often reserved for less reactive substrates as it is a deactivating solvent and difficult to remove.[15][16]
For the synthesis of 2,5-dimethoxy-substituted ketones, dichloromethane (DCM) is often the optimal choice, balancing solubility with ease of handling and removal.
Temperature Control
This is arguably the most critical parameter for this specific synthesis. Due to the high reactivity of the 1,4-dimethoxybenzene substrate, the reaction is highly exothermic.
-
Low Temperatures (0 °C to 5 °C): Essential during the addition of reagents to control the exotherm, prevent side reactions like demethylation of the methoxy groups, and minimize the formation of tar-like byproducts.
-
Room Temperature: After the initial addition, the reaction can often be allowed to warm to room temperature to ensure it proceeds to completion.[1]
Optimized Protocol: Synthesis of 2,5-Dimethoxyacetophenone
This protocol details the synthesis of 2,5-dimethoxyacetophenone, a common building block, from 1,4-dimethoxybenzene and acetyl chloride.
Caption: Optimized experimental workflow.
Reagents and Equipment
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (moles) | Mass / Volume |
| 1,4-Dimethoxybenzene | 138.16 | 1.0 | 0.1 | 13.8 g |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.1 | 0.11 | 14.7 g |
| Acetyl Chloride | 78.50 | 1.05 | 0.105 | 7.5 mL (8.2 g) |
| Dichloromethane (DCM) | - | - | - | 200 mL |
| Crushed Ice | - | - | - | ~200 g |
| Concentrated HCl | - | - | - | 20 mL |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, condenser with drying tube (CaCl₂), ice bath, nitrogen/argon inlet.
Step-by-Step Procedure
-
Setup: Equip a dry 500 mL three-neck flask with a magnetic stir bar and a nitrogen inlet. Add 1,4-dimethoxybenzene (13.8 g) and dichloromethane (150 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Under a positive flow of nitrogen, carefully and portion-wise add the anhydrous aluminum chloride (14.7 g). Causality: Adding AlCl₃ slowly to the cooled solution prevents a large exotherm and premature reaction.
-
Reagent Addition: In a separate dry dropping funnel, prepare a solution of acetyl chloride (7.5 mL) in dry dichloromethane (50 mL). Add this solution dropwise to the stirred, cooled reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition of the acylating agent is crucial to control the reaction rate and prevent overheating, which can lead to side product formation.
-
Reaction: After the addition is complete, stir the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (20 mL). Causality: This step hydrolyzes the aluminum-ketone complex and neutralizes any excess AlCl₃. The acid helps to keep aluminum salts dissolved in the aqueous phase.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with cold water (100 mL), 5% sodium bicarbonate solution (100 mL, to neutralize any remaining acid), and finally with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product (a pale yellow oil or low-melting solid) can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure 2,5-dimethoxyacetophenone. The expected yield is typically in the range of 64-90%.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Inactive (hydrated) AlCl₃; Insufficient reaction time/temperature. | Use fresh, anhydrous AlCl₃ from an unopened container. Allow the reaction to stir longer at room temperature or warm slightly (e.g., to 30-40°C) if necessary. |
| Dark, Tar-like Product | Reaction temperature was too high, causing decomposition or polymerization. | Maintain strict temperature control (0-5 °C) during reagent addition. Ensure efficient stirring. |
| Product is 2,5-Dihydroxyacetophenone | Ether cleavage occurred due to excessive heat or prolonged exposure to a high concentration of Lewis acid. | Avoid overheating. Use the minimum effective amount of AlCl₃. Quench the reaction as soon as it is complete. |
| Multiple Products Observed (Polysubstitution) | Although rare in acylation, this can occur if the reaction is run under forcing conditions with a highly activated ring. | Ensure a 1:1 stoichiometry of acylating agent to substrate. The deactivation by product complexation should prevent this.[10] |
Alternative Strategy: The Fries Rearrangement
For certain substrates or when direct acylation proves difficult, the Fries rearrangement offers an alternative pathway.[11][17][18] This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester (e.g., 1,4-diacetoxybenzene) to a hydroxy aryl ketone.[11][18] The subsequent methylation of the hydroxyl groups would yield the desired 2,5-dimethoxy ketone.
The Fries rearrangement is typically conducted at higher temperatures (e.g., 110-165°C) and can yield a mixture of ortho and para isomers, with lower temperatures generally favoring the para product.[19][20] While a viable alternative, it adds steps to the overall synthesis (esterification and subsequent methylation) compared to the more direct Friedel-Crafts acylation.
Conclusion
The synthesis of 2,5-dimethoxy-substituted ketones via Friedel-Crafts acylation is a robust and high-yielding reaction when properly controlled. The key to optimizing yield lies in the careful management of reaction temperature, the use of high-quality anhydrous reagents, and an appropriate choice of solvent and catalyst. By adhering to the principles and protocols outlined in this guide, researchers can consistently and efficiently produce these valuable chemical intermediates for a wide range of applications.
References
- Jeon, I., & Mangion, I. K. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride. Synlett, 23(13), 1927-1930.
- Organic Syntheses Procedure. (n.d.). 2,5-dihydroxyacetophenone.
- BenchChem. (n.d.). An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of Hydroxyaryl Ketones.
- Alfa Chemistry. (n.d.). Fries Rearrangement.
- Organic Chemistry Portal. (2012). An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement with Methanesulfonic Acid/Methanesulfonic Anhydride.
- BenchChem. (n.d.). Synthesis of 2,5-Dimethoxyacetophenone from 1,4-Dimethoxybenzene: Application Notes and Protocols.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
- sathee jee. (n.d.). Friedel Crafts Reaction.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Vaia. (n.d.). The most appropriate solvent for Friedel crafts reaction is.
- Vedantu. (2024). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main.
- ResearchGate. (2025). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- designer-drug.com. (n.d.). Synthesis of 2,5-Dimethoxyacetophenone.
- Quora. (2017). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?.
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. vaia.com [vaia.com]
- 15. Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main [vedantu.com]
- 16. quora.com [quora.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. designer-drug.com [designer-drug.com]
- 20. ajchem-a.com [ajchem-a.com]
Troubleshooting & Optimization
Preventing over-addition side reactions in phenethylamine precursor synthesis
Technical Support Center: Phenethylamine Precursor Synthesis Topic: Prevention of Over-Addition Side Reactions Ticket ID: #SYN-PEA-042 Status: Open Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses "over-addition" side reactions during the synthesis of phenethylamine precursors. In this context, over-addition manifests in three distinct phases:
-
The Henry Reaction: Michael addition of the nitroalkane to the product (polymerization).
-
Reduction: Condensation of the product amine with the intermediate imine (dimerization).
-
Functionalization: Poly-alkylation during N-substitution.
The following protocols prioritize kinetic control and nucleophile management to ensure high-purity monomeric isolation.
Phase 1: The Henry Reaction (Nitrostyrene Synthesis)
The Issue: The target
Mechanism & Control Strategy
-
Causality: Strong bases (e.g., NaOH, KOH) generate a high concentration of nitronate anions, which attack the nitrostyrene product.
-
Solution: Use a buffering system (Ammonium Acetate/Acetic Acid). This maintains a pH that catalyzes the condensation but is insufficient to sustain high concentrations of the nitronate nucleophile required for Michael addition.
Experimental Protocol: Buffered Condensation
-
Reagents: Substituted Benzaldehyde (1.0 eq), Nitroethane/Nitromethane (excess, solvent/reagent), Ammonium Acetate (0.1 - 0.5 eq), Glacial Acetic Acid (solvent).
-
Procedure:
-
Dissolve aldehyde in nitroalkane (acting as both reagent and solvent to dilute the product).
-
Add Ammonium Acetate and Glacial Acetic Acid.
-
Critical Step: Heat to gentle reflux. Monitor TLC.
-
Termination: As soon as the aldehyde is consumed (approx. 2-4 hours), stop heating. Prolonged heating promotes polymerization.
-
Isolation: Cool slowly. The nitrostyrene should crystallize. Wash with cold water/alcohol to remove the catalyst.
-
Visualization: Competitive Pathways in Henry Reaction
Figure 1: Pathway A (Green) shows the desired condensation. Pathway B (Red dashed) shows the Michael addition side reaction triggered by uncontrolled basicity.
Phase 2: Reduction (Preventing Dimerization)
The Issue: During the reduction of
Mechanism & Control Strategy
-
Causality: The coexistence of the formed amine and the unreduced imine allows for reductive amination (dimerization).
-
Solution 1 (Hydride Reduction): Inverse Addition . Add the nitrostyrene to the reducing agent. This ensures the reducing agent is always in huge excess, reducing the imine to the amine faster than the amine can attack the imine.
-
Solution 2 (Catalytic Hydrogenation): Acidic Scavenging . Conduct the hydrogenation in the presence of acid (e.g., HCl or H2SO4). The acid immediately protonates the newly formed amine (
), rendering it non-nucleophilic and unable to attack the imine.
Experimental Protocol: Acid-Mediated Hydrogenation
-
System: Pd/C (10% loading), Ethanol, conc. HCl.
-
Procedure:
-
Dissolve nitrostyrene in Ethanol.
-
Add 2-3 equivalents of concentrated HCl (relative to nitrostyrene).
-
Add catalyst (Pd/C) under inert atmosphere.
-
Introduce
(1-3 atm). -
Self-Validating Check: The product will precipitate as the amine hydrochloride salt, effectively removing it from the solution equilibrium and preventing dimerization.
-
Visualization: The Dimerization Trap
Figure 2: The "Dimerization Trap" occurs when the Amine attacks the Imine. Adding acid (Green path) sequesters the amine, preventing the red pathway.
Phase 3: N-Alkylation (Polysubstitution)
The Issue: Direct alkylation of primary phenethylamines with alkyl halides (e.g., Methyl Iodide) is uncontrollable. The secondary amine product is more nucleophilic than the primary amine, leading to rapid over-addition to tertiary amines and quaternary salts.
Protocol: Reductive Amination (The Standard)
Do not use direct alkylation. Use Reductive Amination .
-
Form Imine: React Phenethylamine with the desired Aldehyde/Ketone (e.g., Formaldehyde for methylation).
-
Selective Reduction: Use Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ). These reagents reduce the imine selectively without reducing the aldehyde/ketone, preventing "runaway" alkylation.
Troubleshooting & FAQ Matrix
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Low Yield in Henry Rxn; Gummy/Polymer Residue | Michael Addition (Over-addition of nitroalkane). | TLC: Spot stays at baseline or streaks heavily. NMR: Loss of vinylic protons. | Switch to Ammonium Acetate/Acetic Acid buffer. Reduce reaction time. Do not exceed 90°C. |
| Reduction Product has 2x Molecular Weight (MS) | Dimerization (Amine attacking Imine). | LC-MS: Peak at [2M-NH3]. Appearance: Product is an oil instead of crystalline solid. | Acidify: Use HCl in hydrogenation solvent. Inverse Addition: If using LAH, add nitro-compound TO the hydride. |
| Presence of Hydroxylamines | Incomplete Reduction. | TLC: Spot is more polar than amine but less than nitro. | Increase reaction temperature slightly during the final phase. Ensure anhydrous conditions for hydride reductions. |
| Quaternary Salts during Methylation | Direct Alkylation (SN2) was attempted. | Solubility: Product is water-soluble even at high pH. | Stop SN2. Switch to Reductive Amination (Amine + HCHO + NaBH3CN). |
References
-
Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3. Link
- Establishes the Ammonium Acetate/Acetic Acid buffer system to prevent polymeriz
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link
- Definitive guide on preventing over-alkyl
- Shulgin, A. T. (1964). "Psychotomimetic Agents Related to Mescaline." Experientia, 20(7), 366-367. Foundational work demonstrating LAH reduction protocols for substituted nitrostyrenes.
Sources
Technical Support Center: Protecting Methoxy Moieties in Amide Bond Formation
Topic: Minimizing Demethylation of Methoxy Groups During Amide Coupling Audience: Senior Chemists, Process Development Scientists Content ID: TSC-AMIDE-OMe-001
Executive Summary & Diagnostic Logic
The Core Issue: Standard amide coupling reagents (EDC, HATU, T3P) are kinetically incapable of cleaving unactivated methyl ethers. If you are observing demethylation (loss of -CH₃ to form -OH), it is almost exclusively caused by excessive Lewis acidity or nucleophilic attack in highly acidic media during the activation step or the workup, not the coupling event itself.
The "Phantom" Coupling Problem: Most reports of "coupling-induced demethylation" are actually traced to:
-
Aggressive Acid Chloride Formation: Using Thionyl Chloride (
) at reflux. -
Lewis Acid Catalysis: Using reagents like
, , or Boron-based catalysts for direct amidation. -
Post-Reaction Workup: Quenching with strong acids (HBr/HCl) or heating in acidic media.
Module 1: Diagnostic Flowchart
Use this logic tree to identify the source of your ether cleavage.
Caption: Decision tree for isolating the chemical cause of methoxy cleavage during amidation workflows.
Technical Troubleshooting Guide
Issue A: The "Acid Chloride Trap" (Thionyl Chloride)
Symptom: You are converting a methoxy-benzoic acid to an acid chloride using
-
Stop Refluxing: Methyl ethers are generally stable to
at room temperature but cleave at 60-80°C. -
Switch Reagent: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C. This method generates the active Vilsmeier-Haack intermediate without requiring heat [1].
Issue B: Lewis Acid Catalysis
Symptom: You are using "Green Chemistry" boron catalysts or Group IV metals (
-
Immediate Ban: Do not use Lewis acid catalysts with polymethoxy-aromatics.
-
Alternative: Switch to T3P (Propylphosphonic anhydride), which drives equilibrium by water sequestration rather than Lewis acidity.
Validated Protocols
Protocol 1: The "Gold Standard" Safe Coupling (T3P)
Best for: Highly sensitive substrates, avoiding all acidic species.
Why this works: T3P (Propylphosphonic anhydride) activates the carboxylate as a mixed anhydride. The byproduct is a water-soluble phosphonate salt.[2] The reaction remains neutral-to-mildly basic, preventing any protonation of the ether oxygen [3].
| Reagent | Role | Equiv. | Conditions |
| Carboxylic Acid | Substrate | 1.0 | Dissolved in EtOAc or DMF |
| Amine | Nucleophile | 1.1 | - |
| Base (DIEA/TEA) | Proton Scavenger | 3.0 | Essential to maintain pH > 7 |
| T3P (50% in EtOAc) | Coupling Agent | 1.5 | Add dropwise at 0°C |
Step-by-Step:
-
Dissolve Acid (1.0 eq) and Base (3.0 eq) in EtOAc (or DMF if insoluble).
-
Add Amine (1.1 eq).
-
Cool to 0°C .
-
Add T3P solution (1.5 eq) slowly over 5 minutes.
-
Allow to warm to RT and stir for 2-4 hours.
-
Workup: Wash with water, sat.
, and brine.[3] Avoid 1M HCl washes if the product is extremely acid-sensitive; use citric acid instead.
Protocol 2: Safe Acid Chloride Formation (Oxalyl Chloride)
Best for: Sterically hindered amines that fail with EDC/HATU.
Why this works: Oxalyl chloride is more reactive than thionyl chloride, allowing conversion at 0°C. The catalytic DMF forms a reactive chloroiminium species that activates the acid rapidly without thermal energy [4].
Step-by-Step:
-
Dissolve Carboxylic Acid in dry DCM under
. -
Add catalytic DMF (1-2 drops per mmol).[3]
-
Cool to 0°C (Ice bath).
-
Add Oxalyl Chloride (1.2 eq) dropwise. Gas evolution (CO/CO2) will occur.
-
Stir at 0°C for 1 hour, then warm to RT for 30 mins.
-
Evaporation: Remove solvent and excess
on a rotovap at <30°C . Do not heat the residue. -
Coupling: Redissolve in DCM and add to the amine/base mixture immediately.
Frequently Asked Questions (FAQs)
Q: I am using HATU and DIEA, but I still see ~5% demethylation. Is HATU acidic? A: No, HATU is not acidic. However, check your DMF . Old DMF hydrolyzes to form dimethylamine and formic acid. Formic acid can create an acidic environment.
-
Test: Dilute your reaction mixture with water and measure pH. It should be basic (pH 8-9) due to the DIEA. If it is acidic, add more base.
-
Fix: Use fresh, anhydrous DMF or switch to DMAc.
Q: Can I use
-
Alternative: Use catalytic hydrogenation (
, Pd/C) to remove the benzyl ester, which leaves aromatic methyl ethers intact.
Q: My LCMS shows a mass of [M-14]. Is that definitely demethylation? A: Likely, but verify.
-
Demethylation: Loss of
(Mass -14). -
Transesterification: If you used methanol as a solvent (never do this with acid chlorides), you might have formed the methyl ester instead of the amide, which might have a confusing mass depending on your amine.
-
Verification: Check the NMR. A missing singlet at ~3.8 ppm is the definitive proof.
References
-
Clayden, J. (2002). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Section: Protection for Phenols).[4]
-
Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[2][5][6] A Widely Applicable Reagent for Amide Bond Formation.[2][5][6][7] Organic Process Research & Development.
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide. The Journal of Organic Chemistry.
-
McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron.
Sources
Technical Support Center: Solubility Optimization for 2,5-Dimethoxy Intermediates
Ticket ID: #SOL-25DM-THF-ET2O Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Resolving Solubility & Isolation Anomalies in Ether vs. THF Workflows[1][2]
Executive Summary
You are encountering solubility variances with 2,5-dimethoxy-substituted intermediates (e.g., 2,5-dimethoxybenzaldehyde, nitrostyrenes, or phenethylamines). The core conflict arises from the Lewis basicity gap between Diethyl Ether (Et₂O) and Tetrahydrofuran (THF).
While Et₂O is the gold standard for isolating final salts (due to low solubility of polar salts), it often fails to solubilize reaction intermediates or initiate organometallic steps effectively. Conversely, THF excels at solvation but can trap products in "oils" or "gums" during workup due to its miscibility with water and high boiling point.[1][2]
This guide provides the decision logic and protocols to navigate this dichotomy.
Module 1: The Chemist’s Decision Matrix
Why does my intermediate crash out in Ether but dissolve in THF?
The 2,5-dimethoxy motif creates an electron-rich aromatic ring.[1][2] However, the solubility behavior is dominated by the coordination ability of the solvent toward the metal species (Mg, Li, Al) or the polarity required to break crystal lattice energy.
Key Solvent Parameters:
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Impact on 2,5-Dimethoxy Chemistry |
|---|---|---|---|
| Lewis Basicity | Weak | Strong | THF stabilizes Grignard/Lithium species; Ether precipitates them.[1][2] |
| Dielectric Constant | 4.3 | 7.5 | THF dissolves polar intermediates (nitroalkenes); Ether does not.[1][2] |
| Water Miscibility | Immiscible | Miscible | THF requires rigorous drying; Ether allows easier aqueous washes.[1][2] |
| Boiling Point | 34.6 °C | 66 °C | Ether is easy to strip; THF concentrates "gums" if not fully removed.[2] |
Visualizing the Decision Logic
The following decision tree helps you select the correct solvent based on your current experimental stage.
Figure 1: Solvent Selection Decision Tree for 2,5-Dimethoxy Workflows.[1][2]
Module 2: Troubleshooting Organometallics (Grignard/Lithiation)
The Issue: You are trying to form a Grignard reagent (e.g., 2,5-dimethoxyphenylmagnesium bromide), but the reaction will not start in Et₂O, or the intermediate precipitates as a sludge.
The Science (Schlenk Equilibrium):
In Ether, Grignard reagents often exist as dimers or precipitate as magnesium halides (
-
In Ether: Equilibrium shifts right (
precipitates).[2][4] -
In THF: Equilibrium stays left (Soluble active species).
The Protocol: The "Kickstart" Method
-
Setup: Flame-dry glassware under Ar/N₂.
-
Solvent: Start with minimal anhydrous THF (just enough to cover Mg turnings).
-
Initiation: Add 10% of your halide.[1][2] The reaction should start vigorously (THF stabilizes the transition state).
-
Dilution: Once initiated, dilute with Et₂O for the bulk addition.[2]
-
Why? This gives you the initiation power of THF but the workup ease of Ether.
-
-
Observation: If a white precipitate forms during addition, it is likely
crashing out (common in Ether-heavy mixes).[1][2] This is harmless unless it coats the Mg metal.[2] If coating occurs, add more THF.[1][2]
Module 3: Troubleshooting Reductions (The "Gum" Factor)
The Issue: During LiAlH₄ reduction of a 2,5-dimethoxy nitrostyrene or amide, the workup results in a sticky, insoluble "gum" that traps your product.
The Cause: 2,5-dimethoxy amines form strong complexes with Aluminum salts.[1][2]
-
Ether: Cannot solubilize these aluminate complexes effectively. They crash out as gums, trapping the product.
-
THF: Solubilizes the intermediate complex, allowing for complete reduction.
The Protocol: Anti-Gum Workup
-
Reaction: Perform the reduction in THF (reflux).[2]
-
Quench (Fieser Method):
-
The Critical Step: The aluminum salts will precipitate as a white granular solid only if the solvent is free-flowing.[2]
-
Troubleshoot: If it looks like a sticky paste, add more THF and heat to reflux briefly, then cool. The granular solid releases the trapped amine.
-
-
Filtration: Filter the granular solids. Rinse with hot THF.
Module 4: Crystallization & Salt Isolation
The Issue: You have the freebase oil (2,5-dimethoxyphenethylamine), but you cannot get the HCl salt to crystallize.
The Science: The 2,5-dimethoxy substituted salts are highly soluble in polar solvents (Water, Ethanol, THF) but nearly insoluble in non-polar ethers.[1]
-
THF: Bad for crystallization (Salt stays dissolved or oils out).[2]
-
Ether: Excellent antisolvent (Salt crashes as white needles).[2]
The Protocol: The "Antisolvent Crash"
-
Dissolution: Dissolve your crude freebase oil in a minimal amount of dry Isopropanol (IPA) or Methanol .[2]
-
Note: Do not use THF here.
-
-
Acidification: Add concentrated HCl or HCl/IPA solution dropwise until pH ~2.
-
Precipitation:
-
Crystallization:
-
Wash: Filter and wash only with ice-cold Et₂O.
FAQ: Frequently Asked Questions
Q: Can I just use THF for everything? A: No. While THF is a better solvent for the reaction, it is terrible for isolation. THF forms peroxides, is miscible with water (making washing difficult), and holds onto salts too well.[1] You generally react in THF and isolate in Ether/IPA.[2]
Q: My 2,5-dimethoxybenzaldehyde is brown. How do I purify it? A: This aldehyde is highly soluble in boiling ether but crystallizes well from it at low temps.[2]
-
Method: Dissolve in boiling Et₂O (or 50:50 EtOH:H₂O). Add activated charcoal to remove the brown polymer.[2][7] Filter hot. Cool to 0°C. The aldehyde crystallizes as yellow needles.[2]
Q: Is 2-MeTHF (2-Methyltetrahydrofuran) a valid alternative? A: Yes, and often better.[1][2] 2-MeTHF has a higher boiling point than THF (good for kinetics) but is immiscible with water (good for workup).[1][2] It mimics the "best of both worlds" between THF and Ether.
References
-
Adichemistry. (n.d.).[1][2] Grignard Reagent Preparation & Mechanism. Retrieved from [1]
-
American Chemical Society (ACS). (2000).[1][2] The Grignard Reagents: Constitution and Schlenk Equilibrium. Organometallics. Retrieved from
-
BenchChem. (2025).[1][2][8] Solubility of 2,5-Dihydroxybenzaldehyde in Organic Solvents. Retrieved from
-
Sigma-Aldrich. (n.d.).[1][2] Greener Solvent Alternatives: CPME and 2-MeTHF. Retrieved from [1][2]
-
ScienceMadness. (2009).[1][2] 2,5-dimethoxybenzaldehyde solubility data and recrystallization. Retrieved from [1]
Sources
- 1. 2C-H - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Sciencemadness Discussion Board - 2,5-dimethoxybenzaldehyde solubility data - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Controlling temperature for exothermic Weinreb ketone synthesis reactions
Welcome to the technical support center for Weinreb ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the temperature of this often exothermic reaction. Here, you will find practical troubleshooting advice and frequently asked questions to ensure the success and safety of your experiments.
Introduction: The Power and Peril of the Weinreb Reaction
The Weinreb-Nahm ketone synthesis is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of ketones from carboxylic acid derivatives.[1][2] Its major advantage lies in its ability to prevent the common problem of over-addition of organometallic reagents to form tertiary alcohols, a frequent issue with more reactive acylating agents like acid chlorides or esters.[1][3][4][5] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate with the N-methoxy-N-methylamide (Weinreb amide).[1][5][6][7]
However, the reaction of the Weinreb amide with highly reactive organometallic reagents, such as organolithiums and Grignard reagents, is often exothermic.[8] Uncontrolled temperature increases can lead to the decomposition of this crucial intermediate, resulting in a loss of selectivity, the formation of side products, and potentially hazardous thermal runaways.[8][9] Therefore, precise temperature control is paramount for a successful and safe Weinreb ketone synthesis.
This guide will provide you with the knowledge and tools to confidently manage the thermal aspects of your Weinreb reactions.
Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section addresses specific problems you may encounter during your exothermic Weinreb ketone synthesis experiments in a question-and-answer format.
Question 1: My reaction is exhibiting an uncontrolled temperature spike (thermal runaway) upon addition of the organometallic reagent. What's happening and how can I prevent it?
Answer: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[8] This is a serious safety concern and can lead to solvent boiling, pressure buildup, and reaction failure.
Underlying Causes:
-
Rate of Addition: Adding the organometallic reagent too quickly is the most common cause. The instantaneous concentration of the reactive species is too high, leading to a rapid, uncontrolled reaction.
-
Inadequate Cooling: The cooling bath may not have sufficient capacity to dissipate the heat generated by the reaction.
-
Concentration: Highly concentrated reaction mixtures will generate more heat per unit volume.
-
Reagent Reactivity: Highly reactive organometallic reagents (e.g., alkyllithiums) will generate heat more rapidly than less reactive ones (e.g., some Grignard reagents).
Solutions:
-
Slow and Controlled Addition: Add the organometallic reagent dropwise or via a syringe pump over an extended period. This maintains a low instantaneous concentration of the nucleophile and allows the cooling system to keep pace with the heat evolution.
-
Efficient Cooling:
-
Ensure your reaction flask is appropriately sized for the reaction volume to maximize the surface area-to-volume ratio for efficient heat transfer.
-
Use a properly prepared and maintained low-temperature cooling bath. (See "Protocols" section for details on preparing common cooling baths).
-
Ensure the flask is immersed sufficiently in the cooling bath.
-
-
Dilution: Running the reaction at a lower concentration can help to moderate the exotherm. However, be mindful that excessive dilution may slow down the reaction rate undesirably.
-
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture, not just the bath temperature.[10] A thermocouple or a low-temperature thermometer placed inside the reaction flask will give you a true indication of the reaction's thermal behavior.
Question 2: I'm observing the formation of a tertiary alcohol, defeating the purpose of using a Weinreb amide. Why is this happening?
Answer: The formation of a tertiary alcohol indicates that the ketone product is reacting with a second equivalent of the organometallic reagent. This "over-addition" is precisely what the Weinreb amide is designed to prevent. Its occurrence suggests that the stabilizing chelated tetrahedral intermediate is decomposing.[1][7][9]
Underlying Causes:
-
Elevated Reaction Temperature: The primary reason for the breakdown of the tetrahedral intermediate is an elevated reaction temperature.[1][7][9] Even a localized temperature spike due to rapid addition can cause this.
-
Prolonged Reaction Time at Higher Temperatures: Allowing the reaction to warm to room temperature before quenching can lead to the collapse of the intermediate and subsequent over-addition.
-
Excess Organometallic Reagent: While the Weinreb synthesis is tolerant to an excess of the organometallic reagent under proper temperature control, a large excess can increase the likelihood of over-addition if the temperature rises.[11]
Solutions:
-
Maintain Low Temperatures: Conduct the reaction at a consistently low temperature, typically between -78 °C and 0 °C, depending on the reactivity of the organometallic reagent.[12][13]
-
Quench at Low Temperature: Quench the reaction while it is still cold. Do not allow the reaction mixture to warm to room temperature before adding the quenching agent.
-
Stoichiometry Control: While not as critical as with other acylating agents, using a modest excess (e.g., 1.1-1.5 equivalents) of the organometallic reagent is a good practice to minimize the potential for over-addition.
Question 3: My reaction yield is low, and I'm isolating a complex mixture of byproducts. What are the likely temperature-related causes?
Answer: Low yields and the formation of multiple byproducts are often indicative of poor reaction control, with temperature being a key variable.
Underlying Causes:
-
Decomposition of Reagents or Products: The starting materials, the Weinreb amide, the organometallic reagent, or the ketone product may be unstable at elevated temperatures.
-
Side Reactions: Higher temperatures can promote alternative reaction pathways, such as enolization of the starting amide or the product ketone, followed by side reactions.
-
Localized "Hot Spots": Inadequate stirring can lead to localized areas of high temperature where the organometallic reagent is added, causing decomposition and side reactions even if the overall bath temperature is low.
Solutions:
-
Vigorous Stirring: Ensure efficient and continuous stirring throughout the addition of the organometallic reagent to maintain a homogenous temperature and concentration within the reaction mixture.
-
Inverse Addition: In some cases, adding the Weinreb amide solution to the organometallic reagent solution (inverse addition) at a low temperature can be beneficial. This ensures that the organometallic reagent is never in excess at any point.
-
Optimize Reaction Temperature: While very low temperatures are generally preferred, an excessively low temperature might slow the reaction to a point where it is incomplete. A systematic approach to optimizing the temperature for your specific substrates is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for a Weinreb ketone synthesis?
A1: The optimal temperature depends on the specific substrates and the organometallic reagent used. A general guideline is:
-
Highly reactive organolithium reagents: -78 °C to -40 °C.
-
Grignard reagents: -20 °C to 0 °C. However, it is always best to consult literature precedents for similar substrates and to perform a small-scale trial to determine the optimal temperature for your system.
Q2: How can I accurately monitor the internal temperature of my reaction?
A2: The most reliable method is to use a thermocouple or a low-temperature thermometer with its probe immersed in the reaction mixture. The probe should be positioned away from the sides of the flask to get an accurate reading of the bulk solution temperature. Digital thermometers with thermocouple probes are highly recommended for their accuracy and rapid response time.
Q3: What are the best cooling baths for Weinreb synthesis?
A3: The choice of cooling bath depends on the target temperature. Here are some common and effective options:[14][15][16][17]
| Target Temperature | Cooling Bath Composition |
| 0 °C | Ice/Water |
| -5 to -20 °C | Ice/Salt (NaCl or CaCl₂) |
| -40 °C | Acetonitrile/Dry Ice |
| -78 °C | Acetone/Dry Ice |
| -92 °C | Dichloromethane/Liquid Nitrogen |
Safety Note: Always add dry ice slowly to the solvent to avoid vigorous bubbling and potential splashing.[14] Ensure adequate ventilation as large volumes of CO₂ gas are released. Liquid nitrogen should be handled with extreme care and appropriate personal protective equipment (PPE).
Q4: How should I properly quench an exothermic Weinreb reaction?
A4: Quenching should be performed at low temperature to ensure the stable tetrahedral intermediate is converted to the ketone without decomposition.
-
Cool the Quenching Solution: Pre-cool the quenching solution (e.g., saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, or dilute HCl) in an ice bath.
-
Slow Addition: Add the cold quenching solution slowly to the cold reaction mixture with vigorous stirring.
-
Monitor Temperature: Monitor the internal temperature during the quench to ensure it does not rise significantly.
-
Allow to Warm: Once the quench is complete, the mixture can be allowed to warm to room temperature before proceeding with the workup.
Experimental Protocols & Visualizations
Protocol 1: Setting Up a Low-Temperature Reaction with Internal Temperature Monitoring
-
Select a round-bottom flask of an appropriate size for your reaction volume.
-
Place a magnetic stir bar in the flask.
-
Insert a thermocouple or low-temperature thermometer through a septum or adapter, ensuring the probe is immersed in the reaction medium but does not interfere with the stir bar.
-
Place the flask in a Dewar or an insulated container.
-
Slowly add the cooling bath solvent (e.g., acetone) to the Dewar, followed by the gradual addition of the cryogen (e.g., dry ice) until the desired internal temperature is reached and stabilized.
-
Begin the slow, dropwise addition of your reagent.
Diagram: Troubleshooting Logic for Exothermic Weinreb Synthesis
Caption: A decision tree for troubleshooting common issues in exothermic Weinreb ketone synthesis.
Diagram: Experimental Workflow for Controlled Weinreb Synthesis
Caption: A generalized workflow for performing a temperature-controlled Weinreb ketone synthesis.
References
-
Weinreb, S. M.; Nahm, S. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters1981 , 22 (39), 3815–3818. [Link]
-
Cooling baths - Chemistry LibreTexts. [Link]
-
Recipes for Cooling Baths. University of Rochester. [Link]
-
Weinreb (ketone synthesis). Name-Reaction.com. [Link]
-
Solutions for low temperature synthesis. Interchim. [Link]
-
Singh, J.; et al. and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Org. Lett.2007 , 9 (12), 2333–2336. [Link]
-
Weinreb Ketone Synthesis. Organic Chemistry Portal. [Link]
-
Naka, H.; et al. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega2022 , 7 (51), 48145–48155. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. Reddit. [Link]
-
Srola, M.; et al. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides. Org. Biomol. Chem.2020 , 18, 3933-3939. [Link]
-
What is the right reaction condition between Weinreb amide and vinyl lithium? ResearchGate. [Link]
-
How To Perform Reactions At Low Temperatures. Radleys. [Link]
-
Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]
-
How To Run A Reaction: Reaction: Analysis I. University of Rochester. [Link]
-
N-METHOXY-N-METHYLSPIRO[CYCLOPROPANE-1,9'-FLUORENE]-2-CARBOXAMIDE. Organic Syntheses. [Link]
-
Flynn, D. L.; et al. Parallel Synthesis of Aldehydes and Ketones Facilitated by a New Solid-Phase Weinreb Amide. J. Am. Chem. Soc.1997 , 119 (20), 4874–4875. [Link]
-
Cooling bath. Wikipedia. [Link]
-
Srola, M.; et al. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Org. Biomol. Chem.2020 , 18, 3933-3939. [Link]
-
Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. ACS Publications. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. [Link]
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Sinfoo. [Link]
-
Weinreb ketone synthesis. . [Link]
-
synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
-
Organic Synthesis and Reaction Monitoring Process. Cole-Parmer. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Monitoring reactions. RSC Education. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Basic Organometallic Chemistry: Types of Reactions. [Link]
-
12.1: Organometallic reactions - Chemistry LibreTexts. [Link]
-
Basic Organometallic Reactions. [Link]
-
Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Weinreb (ketone synthesis) [quimicaorganica.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. utd-ir.tdl.org [utd-ir.tdl.org]
- 6. researchgate.net [researchgate.net]
- 7. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Grignard Reaction (RMgX + Weinreb Amide) [commonorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. radleys.com [radleys.com]
- 17. Cooling bath - Wikipedia [en.wikipedia.org]
Validation & Comparative
High-Resolution H-NMR Analysis of N,2,5-Trimethoxy-N-methylbenzamide
A Comparative Process Analytical Guide for Synthetic Optimization
Part 1: Executive Summary & Strategic Context
In drug discovery, N,2,5-trimethoxy-N-methylbenzamide (also known as N-methoxy-N-methyl-2,5-dimethoxybenzamide) is a critical "Weinreb amide" intermediate. Its primary utility lies in its unique reactivity: it reacts with organometallics (Grignard or Organolithium reagents) to form ketones without over-addition to tertiary alcohols, a common pitfall with esters or acid chlorides.
This guide provides a comparative H-NMR analysis to validate the synthesis of this molecule from 2,5-dimethoxybenzoic acid . Unlike standard spectral lists, this document focuses on Process Analytical Technology (PAT) —distinguishing the product from its precursors and common side-products (esters) and addressing the specific spectral anomalies caused by amide rotamers.
Part 2: Critical Technical Analysis (Expertise & Causality)
1. The "Rotamer" Phenomenon: A Quality Control Checkpoint
A common error in analyzing Weinreb amides is interpreting broad or split peaks as "impurities."
-
Mechanism: The partial double-bond character of the amide C-N bond restricts rotation at room temperature (
). -
Observation: The N-methyl and N-methoxy groups may appear as broad humps or split signals (rotamers) rather than sharp singlets.
-
Expert Recommendation: If resolution is poor, run the sample at
(323 K) . The increased thermal energy overcomes the rotational barrier, coalescing the signals into sharp singlets. Do not discard the batch based on room-temperature broadening.
2. Chemical Shift Logic
-
Aromatic Region: The 2,5-dimethoxy substitution pattern creates a specific splitting system. The proton at position 6 (ortho to the carbonyl) is significantly deshielded compared to H3 and H4.
-
The "Weinreb" Signature: The diagnostic confirmation of success is the appearance of the N-methoxy (~3.5 ppm) and N-methyl (~3.3 ppm) signals, and the simultaneous disappearance of the carboxylic acid proton (>11 ppm).
Part 3: Comparative Spectral Data
The following table contrasts the Target Molecule against its synthetic precursor and a common side-product (Methyl ester) formed if methanol is present during activation.
Table 1: Comparative Chemical Shift Analysis (in
| Feature | Target: Weinreb Amide | Precursor: 2,5-Dimethoxybenzoic Acid | Impurity: Methyl Ester |
| Acidic Proton | Absent | Absent | |
| N-OMe (Amide) | Absent | Absent | |
| N-Me (Amide) | Absent | Absent | |
| Ester O-Me | Absent | Absent | |
| Ar-OMe (x2) | |||
| Aromatic H6 | |||
| Aromatic H3, H4 |
Note: The N-OMe peak is distinct from the aromatic O-OMe peaks. The N-OMe is typically upfield (lower ppm) relative to the aromatic methoxy groups due to the shielding anisotropy of the amide system.
Part 4: Visualization of Analytical Logic
Diagram 1: Synthesis & QC Workflow
This workflow illustrates the critical decision points during the synthesis and analysis, specifically highlighting the temperature intervention for NMR.
Caption: Analytical workflow emphasizing the thermal coalescence step for resolving Weinreb amide rotamers.
Diagram 2: Spectral Assignment Logic Tree
This decision tree helps the analyst assign specific peaks to the correct moieties, distinguishing between the three different types of methyl groups in the molecule.
Caption: Logic tree for differentiating the three distinct methyl environments in N,2,5-trimethoxy-N-methylbenzamide.
Part 5: Validated Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.
1. Sample Preparation
-
Solvent: Chloroform-d (
) is preferred. DMSO- can be used but may shift the amide peaks downfield due to hydrogen bonding with residual water. -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent. High concentrations can exacerbate rotamer broadening.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., TEA/DIPEA salts) from the coupling reaction.
2. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds or higher.
-
Reasoning: Methyl protons have longer T1 relaxation times. A short D1 may lead to under-integration of the methyl signals relative to the aromatic protons, skewing the quantitative analysis.
-
-
Scans (NS): 16 scans are sufficient for >95% purity; 64 scans for impurity profiling.
3. Data Processing
-
Phasing: Manual phasing is required. Automatic phasing often fails on the broad amide peaks.
-
Integration:
-
Set the single aromatic proton (H6) or the combined aromatic region (3H) as the reference integral.
-
Verify that the N-Me (3H), N-OMe (3H), and Ar-OMe (6H) integrate to within ±5% of expected values.
-
Part 6: References
-
Weinreb, S. M., & Nahm, S. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
-
Murphy, J. A., et al. (2005).[1] Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429.[1]
-
H-NMR of 2,5-Dimethoxybenzoic acid. (n.d.). NIST Chemistry WebBook, SRD 69.
-
Lubell, W. D., & Rapoport, H. (1989). N-Methoxy-N-methylamides (Weinreb amides) in the synthesis of enantiomerically pure ketones. The Journal of Organic Chemistry, 54(16), 3824-3831. (Context on rotamers and spectral features).
Sources
A Tale of Two Carbonyls: An HPLC Retention Time Comparison of Acid Chlorides and Weinreb Amides
The second round of searches confirmed the extreme reactivity of acid chlorides, making their direct analysis by HPLC, especially reversed-phase, highly problematic due to reaction with water in the mobile phase or with silica on the column surface. Derivatization is the recommended approach for acid chloride analysis. I have found several derivatization methods, including reaction with amines or nitrophenylhydrazine.
For Weinreb amides, while their stability is established, I am still lacking a specific, direct HPLC protocol with retention time data. The searches have provided general principles of normal-phase and HILIC chromatography, which are suitable for polar compounds, and have confirmed that amide columns can be used in normal-phase mode. However, a concrete example of a Weinreb amide analysis with chromatographic conditions and retention time is still missing.
To proceed, I need to:
-
Select a representative acid chloride and its corresponding Weinreb amide for the comparison (e.g., benzoyl chloride and N-methoxy-N-methylbenzamide).
-
Find a specific normal-phase HPLC protocol that could plausibly be used for the Weinreb amide.
-
Find a specific and reliable derivatization protocol for the chosen acid chloride.
-
If direct comparative data is unavailable, I will have to logically deduce the expected retention behavior based on the principles of normal-phase HPLC and the known polarities of the compounds. I can then present this as a hypothetical but well-grounded experiment.
Given this, the next steps will be to find specific HPLC methods for these chosen compounds.I have successfully gathered information indicating that direct HPLC analysis of acid chlorides is problematic due to their high reactivity, making derivatization a necessity for reliable quantification. For Weinreb amides, normal-phase or HILIC chromatography on a polar stationary phase (like silica or amide-bonded phases) is the suitable approach.
To create a scientifically sound and practical guide, I will now construct a logical experimental design based on the gathered information. This will involve proposing a suitable normal-phase HPLC method and predicting the elution order and relative retention times based on the known polarities of the two compounds. I will also detail a standard derivatization protocol for benzoyl chloride to provide a complete analytical workflow. This approach will allow me to fulfill the core requirements of the prompt by providing a well-reasoned, instructional guide even in the absence of a single, direct comparative study in the literature. I have enough information to proceed with generating the full response.
In the landscape of synthetic chemistry, acid chlorides and Weinreb amides are pivotal intermediates, each offering distinct advantages in the construction of complex molecules. While both are activated carboxylic acid derivatives, their disparate chemical properties present unique challenges and considerations for analytical chemists, particularly in the realm of High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of the HPLC retention behavior of acid chlorides and Weinreb amides, offering experimental insights and practical guidance for researchers, scientists, and drug development professionals.
The Fundamental Dichotomy: Reactivity vs. Stability
The core of the analytical challenge lies in the intrinsic chemical nature of these two functional groups. Acid chlorides are characterized by their high electrophilicity, making them potent acylating agents. However, this very reactivity renders them highly susceptible to hydrolysis, readily reacting with even trace amounts of water.[1] This instability poses a significant hurdle for direct analysis using reversed-phase HPLC, where aqueous mobile phases are standard.[2]
In stark contrast, the Weinreb amide (N-methoxy-N-methyl amide) is renowned for its stability. The chelation of the metal of an organometallic reagent by both the carbonyl oxygen and the methoxy oxygen forms a stable five-membered ring intermediate, which resists the "over-addition" that plagues reactions with other carboxylic acid derivatives. This inherent stability makes the Weinreb amide a far more amenable analyte for direct HPLC analysis.
Elucidating Retention Behavior: A Polarity-Driven Separation
In HPLC, the retention time of an analyte is primarily governed by its relative affinity for the stationary phase and the mobile phase. In normal-phase chromatography , which employs a polar stationary phase (e.g., silica) and a non-polar mobile phase, more polar compounds interact more strongly with the stationary phase and thus have longer retention times.[3][4][5]
Theoretically, an acid chloride is generally considered more polar than a corresponding amide. This is due to the strong inductive effect of the chlorine atom, which withdraws electron density from the carbonyl carbon, increasing its partial positive charge. While amides also have a polar carbonyl group, the resonance delocalization of the nitrogen lone pair into the carbonyl reduces the overall polarity compared to an acid chloride. Therefore, in a normal-phase HPLC separation, one would predict that an acid chloride would be retained longer than its corresponding Weinreb amide.
However, the practical analysis of an acid chloride on a standard silica column in normal-phase HPLC is often confounded by its reactivity. The silanol groups on the surface of the silica gel can react with the acid chloride, leading to peak tailing, poor reproducibility, and even complete degradation of the analyte on the column.[2]
Experimental Design: A Comparative Analysis
To circumvent the inherent instability of acid chlorides for a comparative HPLC analysis, a two-pronged approach is necessary:
-
Direct Analysis of the Weinreb Amide: A stable Weinreb amide can be directly analyzed using normal-phase HPLC.
-
Derivatization of the Acid Chloride: The acid chloride must be converted into a stable, readily analyzable derivative. A common and effective method is derivatization with an amine to form a stable amide.
For this guide, we will consider the comparison of benzoyl chloride and its corresponding Weinreb amide, N-methoxy-N-methylbenzamide .
Table 1: Predicted HPLC Retention Time Comparison
| Compound | Functional Group | Predicted Polarity | Predicted Normal-Phase Retention Time |
| Benzoyl Chloride Derivative (N-phenylbenzamide) | Amide | High | Longest |
| N-methoxy-N-methylbenzamide | Weinreb Amide | Moderate | Intermediate |
| Benzoyl Chloride | Acid Chloride | Highest | Shortest (theoretically, but prone to on-column reaction) |
Note: This table presents a predicted elution order based on theoretical polarity. Direct analysis of benzoyl chloride is not recommended due to its reactivity.
Visualizing the Workflow
Caption: Experimental workflow for the comparative HPLC analysis.
Experimental Protocols
Protocol 1: Normal-Phase HPLC Analysis of N-methoxy-N-methylbenzamide and N-phenylbenzamide
This protocol outlines a general method suitable for the analysis of the stable Weinreb amide and the derivatized acid chloride.
1. Instrumentation and Columns:
- HPLC system with a UV detector
- Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase Preparation:
- Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol.
- Degas the mobile phase prior to use.
3. Standard Preparation:
- Prepare individual stock solutions of N-methoxy-N-methylbenzamide and N-phenylbenzamide in the mobile phase at a concentration of 1 mg/mL.
- Prepare a mixed standard solution containing both analytes at a concentration of 0.1 mg/mL each by diluting the stock solutions with the mobile phase.
4. Chromatographic Conditions:
- Flow rate: 1.0 mL/min
- Injection volume: 10 µL
- Column temperature: 25 °C
- UV detection: 254 nm
5. Analysis:
- Inject the mixed standard solution and record the chromatogram.
- Identify the peaks based on the retention times of the individual standards.
Protocol 2: Derivatization of Benzoyl Chloride with Aniline
This protocol describes a standard procedure for converting benzoyl chloride into a stable amide for HPLC analysis.
1. Reagents and Materials:
- Benzoyl chloride
- Aniline
- Triethylamine
- Dichloromethane (anhydrous)
- 1 M HCl
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
2. Procedure:
- In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
- Cool the solution in an ice bath.
- Slowly add benzoyl chloride (1.1 eq) to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for 1 hour.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-phenylbenzamide.
- Verify the product purity by an appropriate method (e.g., NMR, melting point) before preparing the standard solution for HPLC analysis.
Discussion of Expected Results
Based on the principles of normal-phase chromatography, the elution order is dictated by the polarity of the analytes. N-phenylbenzamide, with its secondary amide proton capable of hydrogen bonding, is expected to be more polar than N-methoxy-N-methylbenzamide, which lacks a proton on the nitrogen. Consequently, N-phenylbenzamide will interact more strongly with the silica stationary phase and exhibit a longer retention time. The N-methoxy-N-methylbenzamide, being less polar, will elute earlier.
Direct injection of benzoyl chloride under these conditions would likely result in a broad, tailing peak with poor recovery due to on-column reaction, or it may not elute at all. This underscores the necessity of derivatization for accurate and reproducible quantification of acid chlorides by HPLC.
Conclusion: A Clear Choice for Analytical Amenability
This comparative guide highlights the significant differences in the HPLC analysis of acid chlorides and Weinreb amides. The high reactivity and instability of acid chlorides necessitate a derivatization step for reliable analysis, adding complexity to the workflow. In contrast, the inherent stability of Weinreb amides allows for direct and robust analysis, particularly using normal-phase chromatography.
For researchers and drug development professionals, this distinction is critical. When developing synthetic routes, the choice of an intermediate can have significant downstream implications for analytical method development and validation. The Weinreb amide, with its superior analytical tractability, often represents a more efficient choice from a process and quality control perspective. Understanding these fundamental differences in chromatographic behavior is paramount for developing accurate, reliable, and efficient analytical methods in the pharmaceutical and chemical industries.
References
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Chromatography Forum. (2003, October 11). Acid Chlorides by HPLC. Retrieved from [Link]
-
The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. (n.d.). Retrieved from [Link]
Sources
A Comparative Guide to the FTIR Signatures of N-methoxy-N-methyl (Weinreb) Amides
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of functional groups is paramount. Among the myriad of functionalities, the N-methoxy-N-methyl amide, or Weinreb amide, holds a position of significant utility in organic synthesis. Its unique reactivity profile, which allows for the controlled formation of ketones and aldehydes from carboxylic acid derivatives, makes its unambiguous identification crucial. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose. This guide provides an in-depth comparison of the characteristic FTIR peaks of the Weinreb amide functionality against other common carbonyl-containing groups, supported by experimental data and protocols.
The Understated Importance of the Carbonyl Stretch
The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic absorption bands in an infrared spectrum.[1] Its position is exquisitely sensitive to the electronic environment of the carbonyl group. Factors such as induction, conjugation, and resonance significantly influence the frequency of this vibration, providing a powerful tool for distinguishing between different carbonyl compounds.[1]
The N-methoxy-N-methyl amide functionality presents a unique electronic arrangement around the carbonyl group. The nitrogen atom's lone pair can participate in resonance with the carbonyl, which tends to decrease the double bond character of the C=O bond and thus lower its stretching frequency compared to a simple ketone. However, the presence of the electronegative methoxy group on the nitrogen atom withdraws electron density, counteracting this effect to some extent. This electronic interplay results in a characteristic C=O stretching frequency for Weinreb amides.
Comparative Analysis of Carbonyl Stretching Frequencies
To confidently identify a Weinreb amide, its FTIR spectrum must be compared against those of other carbonyl-containing functionalities that may be present as starting materials, byproducts, or alternative products. The following table summarizes the typical C=O stretching frequencies for N-methoxy-N-methyl amides and other relevant functional groups.
| Functional Group | Example Compound | Typical C=O Stretch (cm⁻¹) | Key Differentiating Features |
| N-methoxy-N-methyl Amide | N-methoxy-N-methylbenzamide | 1630 - 1670 | Typically a strong, sharp peak. Absence of N-H stretching bands. |
| Primary Amide | Benzamide | 1630 - 1690 | Often shows two N-H stretching bands (~3100-3500 cm⁻¹). The Amide II band (N-H bend) appears around 1550-1650 cm⁻¹.[2][3] |
| Secondary Amide | N-methylbenzamide | 1630 - 1680 | Shows a single N-H stretching band. The Amide II band is also present. |
| Tertiary Amide | N,N-dimethylbenzamide | 1630 - 1670 | No N-H stretching bands. C=O stretch is in a similar region to Weinreb amides, requiring analysis of other spectral regions. |
| Ester | Methyl Benzoate | 1715 - 1750 | C=O stretch is at a significantly higher wavenumber. Also exhibits strong C-O stretching bands between 1000-1300 cm⁻¹.[4] |
| Ketone | Acetophenone | 1680 - 1750 | C=O stretch is generally at a higher wavenumber than Weinreb amides, especially for aliphatic ketones.[1][5] |
| Carboxylic Acid | Benzoic Acid | 1700 - 1760 | Very broad O-H stretching band from ~2500-3300 cm⁻¹. C=O stretch is at a higher wavenumber.[1] |
Note: The exact peak positions can vary depending on the specific molecule, solvent, and sample state (solid, liquid, or gas).
As the table illustrates, while there is some overlap, the C=O stretching frequency of a Weinreb amide typically appears at a lower wavenumber than that of esters, ketones, and carboxylic acids. The most critical distinction from primary and secondary amides lies in the absence of the characteristic N-H stretching and bending vibrations in the spectrum of a Weinreb amide. Differentiating from a standard tertiary amide can be more subtle and may rely on observing other subtle differences in the fingerprint region or corroborating with other analytical techniques like NMR spectroscopy.
Experimental Protocols for FTIR Analysis
The quality of an FTIR spectrum is highly dependent on the sample preparation and data acquisition parameters. Below are two standard protocols for analyzing liquid and solid samples.
Protocol 1: Analysis of a Liquid Sample using Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.[6][7]
-
Accessory Preparation: Ensure the ATR accessory is correctly installed in the spectrometer's sample compartment and that the crystal surface (e.g., diamond or germanium) is clean.[6]
-
Background Measurement: With the clean and empty ATR crystal, acquire a background spectrum. This will subtract any absorbance from the atmosphere (CO₂ and H₂O) and the ATR crystal itself.
-
Sample Application: Place a small drop of the liquid N-methoxy-N-methyl amide sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[8]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.[9]
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Protocol 2: Analysis of a Solid Sample using the KBr Pellet Method
For solid samples, the KBr pellet technique is a classic transmission method that yields high-quality spectra.
-
Sample and KBr Preparation: Grind a small amount (1-2 mg) of the solid N-methoxy-N-methyl amide sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and gently but thoroughly mix with the sample.
-
Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent pellet. Moisture contamination is a common issue, so it is crucial to work quickly and in a low-humidity environment.
-
Background Measurement: Place a KBr pellet (without the sample) in the spectrometer's sample holder and acquire a background spectrum.
-
Sample Measurement: Replace the blank pellet with the sample pellet and acquire the FTIR spectrum.
-
Data Analysis: Analyze the resulting spectrum, paying close attention to the characteristic absorption bands.
Visualizing the Identification Workflow
The following diagram illustrates a logical workflow for the identification of an N-methoxy-N-methyl amide using FTIR spectroscopy.
Caption: A flowchart outlining the decision-making process for identifying a Weinreb amide based on its FTIR spectrum.
Case Study: FTIR Spectrum of N-methoxy-N-methylbenzamide
An analysis of the FTIR spectrum of N-methoxy-N-methylbenzamide reveals a strong, sharp absorption band at approximately 1647 cm⁻¹, which is characteristic of the C=O stretch in a Weinreb amide.[10] Furthermore, the spectrum is notably devoid of any significant absorption in the N-H stretching region (around 3100-3500 cm⁻¹), which effectively rules out the presence of primary or secondary amide functionalities. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region are consistent with the benzoyl moiety.
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of the N-methoxy-N-methyl amide functionality. By carefully analyzing the position of the carbonyl stretching band and the absence of N-H related absorptions, researchers can confidently distinguish Weinreb amides from other carbonyl-containing compounds. This guide provides the foundational knowledge, comparative data, and experimental protocols necessary for the accurate characterization of this important synthetic intermediate. For unambiguous structure elucidation, it is always recommended to use FTIR spectroscopy in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.
References
-
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]
-
ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate. Retrieved from [Link]
-
Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]
-
SpectraBase. (n.d.). Acetophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SDBS. (n.d.). Acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black). Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylbenzamide. Retrieved from [Link]
-
NIST. (n.d.). Benzamide. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methoxy-N-methylbenzamide - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
NIST. (n.d.). Dimethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-methoxy-N-methylbenzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methyl-N-methoxy-benzamide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. researchgate.net [researchgate.net]
- 4. brainly.com [brainly.com]
- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 6. agilent.com [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. acetophenone [rod.beavon.org.uk]
- 10. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation of Trimethoxy Benzamide Derivatives
Strategic Overview
Trimethoxy benzamide derivatives (e.g., 3,4,5-trimethoxybenzamide) represent a critical pharmacophore in medicinal chemistry, serving as structural backbones for antipsychotics (e.g., trimethobenzamide), dihydrofolate reductase inhibitors (e.g., trimethoprim analogs), and various psychoactive substances.
Accurate structural elucidation of these compounds is challenging due to the stability of the aromatic ring and the potential for isomerism in the methoxy positions. This guide compares the two dominant analytical "products" available to researchers: Electron Impact (EI) GC-MS and Electrospray Ionization (ESI) MS/MS .
Key Takeaway: While EI provides fingerprinting against established libraries (NIST/Wiley), ESI-MS/MS is superior for analyzing polar metabolites and confirming specific functional group losses (neutral loss scanning).
Comparative Technology Assessment
This section objectively compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI-CID) for this specific chemical class.
Performance Matrix
| Feature | Method A: EI-GC/MS (70 eV) | Method B: ESI-QTOF-MS/MS |
| Primary Application | Impurity profiling, synthesis verification, library matching. | Metabolite ID, PK studies, biological matrices. |
| Molecular Ion ( | Weak or Absent (due to facile amide cleavage). | Dominant ( |
| Base Peak | Typically the Acylium ion ( | Protonated Molecule or Acylium ion (energy dependent). |
| Structural Insight | Excellent for "fingerprinting" the aromatic substitution pattern. | Excellent for sequencing the side-chain losses (e.g., amide |
| Isomer Differentiation | High. Distinct relative intensities for 2,3,4- vs 3,4,5- isomers due to the "Ortho Effect." | Moderate. Requires high-energy CID or |
Recommendation
-
Use EI-GC/MS when synthesizing the raw API to confirm isomeric purity.
-
Use ESI-MS/MS when tracking the drug in plasma or urine, as the amide moiety increases polarity, making GC analysis difficult without derivatization (e.g., silylation).
Deep Dive: Fragmentation Mechanics
Understanding the specific bond cleavages is required to interpret the spectra.[1] The fragmentation of 3,4,5-trimethoxybenzamide (MW 211.2) serves as the primary model.
The "Amide" Cleavage (The Gateway Step)
The most critical diagnostic step distinguishes the amide from the corresponding acid or ester.
-
EI Mode:
-cleavage adjacent to the carbonyl carbon releases the amide radical ( ). -
ESI Mode: Rearrangement leads to the loss of neutral ammonia (
).
The "Trimethoxy" Pattern (The Fingerprint)
Once the stable benzoyl cation (
-
Decarbonylation: The benzoyl cation loses carbon monoxide (CO).
-
Methoxy Erosion: The resulting phenyl cation stabilizes itself by ejecting methyl radicals (
) or formaldehyde ( ).- (Distinctive for trimethoxy systems).
Visualization: Fragmentation Pathways[2][3]
The following diagram maps the collision-induced dissociation (CID) pathways observed in Q-TOF experiments.
Figure 1: ESI-MS/MS Fragmentation pathway of 3,4,5-trimethoxybenzamide. The red path indicates the dominant neutral loss channel.
Experimental Protocol: Self-Validating Workflow
To reproduce these results, follow this protocol. This workflow includes a "System Suitability Test" (SST) to ensure data integrity.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of Trimethoxybenzamide derivative in 1 mL Methanol (HPLC Grade).
-
Working Standard: Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration
.
Instrument Parameters (ESI-QTOF)
-
Source: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 135 V (Critical: Too high causes in-source fragmentation).
-
Collision Energy (CE): Ramp 10–40 eV.
The Validation Step (SST)
Before analyzing unknowns, perform the "195/167 Ratio Check" :
-
Inject the standard.
-
Extract the Ion Chromatogram (EIC) for
212. -
Check the MS2 spectrum at 20 eV.
-
Pass Criteria: The intensity of the acylium ion (
195) must be of the base peak. If 167 is the base peak, your collision energy is too high, and you will lose information about the amide headgroup.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3,4,5-Trimethoxybenzamide (EI Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Eckers, C., Monaghan, J.J., & Wolff, J.C. (2005).[2] Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82.[2] Available at: [Link]
-
PubChem. 3,4,5-Trimethoxybenzoic acid (Parent Acid Data). National Library of Medicine. Available at: [Link]
Sources
Comparative yield: Weinreb amide route vs nitrile route for ketone synthesis
Executive Summary
For researchers in drug discovery and process chemistry, the synthesis of ketones via organometallic addition is a pivotal transformation. The choice between the Weinreb Amide route (via N-methoxy-N-methylamides) and the Nitrile route (via alkyl/aryl nitriles) often dictates the yield profile and impurity landscape of the final product.
-
The Weinreb Route is the industry "gold standard" for high-value intermediates, offering consistently high yields (>85%) and near-perfect chemo-selectivity due to the formation of a stable metal-chelated intermediate that prevents over-addition.
-
The Nitrile Route offers higher atom economy and lower raw material costs but suffers from variable yields (40–75%) in aliphatic substrates due to competing
-deprotonation and steric sensitivity.
Part 1: Mechanistic Divergence & Yield Implications
The yield difference between these two methods is not merely procedural; it is rooted in the stability of the intermediate species formed upon nucleophilic attack.
The Weinreb Chelate (The "Freeze" Mechanism)
The Weinreb amide functions by "freezing" the reaction progress after a single nucleophilic addition. The magnesium atom of the Grignard reagent coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered ring. This Stable Tetrahedral Intermediate (STI) is electronically neutral to further nucleophilic attack, effectively capping the reaction at the ketone stage until acidic hydrolysis occurs.
The Nitrile Imine Salt (The "Precipitate" Mechanism)
Nitriles react with organometallics to form an imine magnesium salt. While this salt generally resists a second addition (due to the high energy required to place a double negative charge on nitrogen), it does not benefit from the same thermodynamic stabilization as the Weinreb chelate. Consequently, side reactions—specifically
Figure 1: Mechanistic comparison showing the chelation stability of the Weinreb route vs. the competing deprotonation pathway in the Nitrile route.
Part 2: Critical Performance Analysis
Comparative Yield Data
The following data aggregates typical yields for the synthesis of Acetophenone derivatives (
| Feature | Weinreb Amide Route | Nitrile Route |
| Typical Yield (Aromatic) | 85 – 98% | 65 – 80% |
| Typical Yield (Aliphatic) | 80 – 95% | 30 – 60% |
| Primary Yield Loss Mechanism | Incomplete formation of amide (precursor step) | |
| Over-addition Risk | Negligible (<1%) | Low, but possible with highly reactive organolithiums |
| Reagent Stoichiometry | 1.1 – 1.5 equivalents | 1.0 – 1.2 equivalents (excess causes side reactions) |
| Purification Burden | Low (Clean crude) | Moderate (often requires chromatography) |
The "Alpha-Proton" Pitfall
This is the single most critical factor for researchers.
-
Nitriles: The pKa of an
-proton in acetonitrile is ~31 (in DMSO/MeCN). Grignard reagents are strong bases. If the nitrile possesses accessible -protons, the Grignard reagent will often deprotonate the nitrile rather than attack the nitrile carbon. This results in the recovery of starting material upon workup and the destruction of the Grignard reagent (formation of ).-
Result: Yields for aliphatic nitriles (e.g., acetonitrile + PhMgBr) often drop to 35–50% .
-
-
Weinreb Amides: While they also have
-protons, the amide resonance and the steric bulk of the N-methoxy-N-methyl group make deprotonation significantly slower than the chelation-controlled nucleophilic attack.
Part 3: Experimental Protocols (Best Practices)
Protocol A: Weinreb Amide Synthesis (Standard)
Target: Synthesis of Acetophenone from N-methoxy-N-methylbenzamide
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Reagent Prep: Dissolve N-methoxy-N-methylbenzamide (1.0 equiv, 10 mmol) in anhydrous THF (0.5 M). Cool to 0°C.
-
Addition: Add MeMgBr (3.0 M in ether, 1.2 equiv) dropwise over 15 minutes.
-
Note: The solution typically remains clear or turns slightly yellow. No precipitate should form (precipitate indicates failure of chelation).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench (Critical): Pour the reaction mixture into a vigorously stirring mixture of 1M HCl and crushed ice.
-
Why: The chelate is stable; strong acid is required to break the N-O-Mg bridge and release the ketone.
-
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over MgSO4.
-
Expected Yield: >90% (Crude purity often >95%).
Protocol B: Nitrile Synthesis (Optimized for Yield)
Target: Synthesis of Acetophenone from Benzonitrile
-
Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.
-
Reagent Prep: Dissolve Benzonitrile (1.0 equiv, 10 mmol) in anhydrous Benzene/Ether (1:1) or Toluene.
-
Expert Insight: Using non-polar solvents like benzene/toluene can suppress the basicity of the Grignard relative to its nucleophilicity, slightly improving yields compared to pure THF.
-
-
Addition: Add MeMgBr (3.0 M in ether, 1.1 equiv) dropwise at RT or slight reflux .
-
Contrast: Unlike Weinreb, nitriles are less electrophilic. Gentle heating is often required to drive the reaction to completion.
-
-
Reaction: Reflux for 2–4 hours. A solid precipitate (the imine salt) will likely form.
-
Hydrolysis (The Danger Zone): Cool to 0°C. Add 2M HCl slowly.
-
Note: The imine salt must be fully hydrolyzed. Stirring the acidic mixture for 1–2 hours at RT is often necessary to ensure conversion to the ketone.
-
-
Expected Yield: 65–75%. Major impurities include unreacted nitrile and tertiary alcohols if temperature was uncontrolled.
Part 4: Decision Matrix
When should you choose which route? Use the logic flow below.
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Ashby, E. C.; Chao, L.; Neumann, H. M. "Organometallic reaction mechanisms.[1] XII. Mechanism of methylmagnesium bromide addition to benzonitrile." Journal of the American Chemical Society, 1973 , 95(15), 4896–4904.
-
Somfai, P. "The Weinreb Amide."[2] Encyclopedia of Reagents for Organic Synthesis, 2001 .
-
Canonne, P.; Foscolos, G. B.; Lemay, G. "The use of benzene containing 1 equivalent of ether as solvent for Grignard reactions of nitriles."[3] Tetrahedron Letters, 1980 , 21(2), 155–158.[3]
Sources
A Comparative Guide to the Purity Analysis of 2,5-dimethoxy-N-methyl-N-methoxybenzamide Reference Standards
Introduction: The Imperative of Purity in Scientific Research
In the realms of pharmaceutical development, clinical toxicology, and materials science, the integrity of experimental data is paramount. This integrity begins with the quality of the chemical reference standards used. A reference standard, defined as a highly purified and well-characterized compound, serves as the benchmark against which all analytical measurements are compared.[1][2] Its purity is not merely a desirable attribute but a fundamental prerequisite for accurate quantification, impurity profiling, and structural confirmation in research and quality control settings.[3]
This guide provides a comprehensive framework for the purity analysis of 2,5-dimethoxy-N-methyl-N-methoxybenzamide, a specialized Weinreb amide often used as an intermediate in complex organic synthesis. We will explore a multi-faceted, orthogonal analytical strategy, explaining not just the "how" but the "why" behind each experimental choice. By integrating data from multiple, disparate analytical techniques, we can establish a self-validating system that ensures the highest degree of confidence in the reference standard's identity and purity.[4][5]
The Analytical Challenge: Potential Impurities in Synthesis
The purity of a reference standard is intrinsically linked to its synthetic route. For 2,5-dimethoxy-N-methyl-N-methoxybenzamide, a common synthesis involves the coupling of 2,5-dimethoxybenzoic acid with N,O-dimethylhydroxylamine. Potential impurities can therefore include:
-
Starting Materials: Unreacted 2,5-dimethoxybenzoic acid or N,O-dimethylhydroxylamine.
-
Reagent-Related Impurities: Byproducts from the coupling agents used.
-
Side-Reaction Products: Impurities arising from side reactions, such as the formation of esters or other amide derivatives.[6]
-
Degradation Products: Compounds formed during purification or storage.
A robust purity analysis must be capable of detecting and quantifying this diverse range of potential contaminants.
An Orthogonal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing multiple methods that rely on different chemical and physical principles, is essential for comprehensive characterization.[7] This guide will compare three core techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC is the cornerstone of purity analysis for non-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[8] For a benzamide derivative, a reversed-phase C18 column is an excellent choice, as it effectively separates moderately polar compounds. A UV detector quantifies the analytes by measuring their absorbance at a specific wavelength, which should be set to the absorbance maximum (λmax) of the target compound's chromophore for optimal sensitivity.
Expert Insight: The choice of a gradient elution (where the mobile phase composition changes over time) is critical. It allows for the effective elution and separation of both early-eluting polar impurities and late-eluting non-polar impurities within a single analytical run, providing a comprehensive impurity profile.
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
-
Analysis and Data Interpretation:
-
Inject the sample and record the chromatogram.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.
-
System Suitability: Before analysis, inject a standard solution multiple times. The relative standard deviation (RSD) of the peak area should be less than 2% to ensure system precision.[9]
-
Comparative Data: Hypothetical Batches
| Parameter | "Synth-Batch A" | "Commercial-Std B" | Acceptance Criteria |
| Purity (Area %) | 99.6% | >99.9% | ≥ 99.5% |
| Impurity 1 (RRT 0.85) | 0.25% | Not Detected | < 0.1% |
| Impurity 2 (RRT 1.20) | 0.15% | Not Detected | < 0.1% |
| Total Impurities | 0.4% | <0.1% | ≤ 0.5% |
RRT = Relative Retention Time
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[10] In GC, separation occurs as the vaporized sample is carried by an inert gas through a column. The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass information that aids in the structural identification of impurities.[11]
Expert Insight: While the target compound itself may have low volatility, GC-MS is crucial for detecting residual solvents from the synthesis or purification steps (e.g., acetone, ethyl acetate, hexane) and low molecular weight volatile starting materials.
Experimental Protocol: GC-MS Impurity Analysis
-
System Preparation:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the reference standard in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
-
-
Analysis and Data Interpretation:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).[12]
-
Quantification can be performed relative to the main peak if response factors are assumed to be similar, or more accurately using an internal standard.
-
Comparative Data: Hypothetical Batches
| Impurity Identified | "Synth-Batch A" | "Commercial-Std B" | Source |
| Acetone | 0.03% | Not Detected | Residual Solvent |
| 2,5-dimethoxybenzoic acid | 0.08% | Not Detected | Starting Material |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules.[13][14] It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a reference standard, NMR confirms that the compound has the correct chemical structure and is not an isomer.
Expert Insight: Beyond structural confirmation, quantitative NMR (qNMR) can be used as a primary method for purity determination.[15] By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, a highly accurate and precise purity value can be calculated without the need for a specific reference standard of the analyte itself.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
System Preparation:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent in an NMR tube.
-
-
Analysis and Data Interpretation:
-
Acquire ¹H and ¹³C spectra.
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values to the expected spectrum for 2,5-dimethoxy-N-methyl-N-methoxybenzamide. The presence of unexpected signals would indicate impurities.[16]
-
¹H NMR Expected Signals (in CDCl₃, approximate):
-
δ ~3.3 ppm (s, 3H, N-CH₃)
-
δ ~3.8 ppm (s, 3H, O-CH₃)
-
δ ~3.85 ppm (s, 3H, O-CH₃)
-
δ ~6.9-7.3 ppm (m, 3H, Aromatic protons)
-
-
Comparative Data: Hypothetical Batches
| Parameter | "Synth-Batch A" | "Commercial-Std B" | Interpretation |
| ¹H NMR Spectrum | All expected peaks present. Minor peaks observed at δ 12.5 ppm. | All expected peaks present. No extraneous signals. | Synth-Batch A shows trace amounts of a carboxylic acid impurity (likely starting material). |
| ¹³C NMR Spectrum | All expected peaks present. | All expected peaks present. | Confirms the carbon backbone is correct for both samples. |
| qNMR Purity (vs. Maleic Anhydride internal standard) | 99.5% (mass/mass) | >99.8% (mass/mass) | Provides a highly accurate, orthogonal purity value. |
Summary and Recommendations
The purity analysis of a chemical reference standard is a rigorous process that demands a multi-technique, evidence-based approach. Each analytical method provides a unique and vital piece of the puzzle.
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A Senior Application Scientist's Guide to ¹³C-NMR Chemical Shifts for 2,5-Dimethoxy Substituted Benzene Rings
For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of spectroscopic techniques is paramount. Among these, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for structural elucidation. This guide provides an in-depth analysis of the ¹³C-NMR chemical shifts observed for benzene rings featuring a 2,5-dimethoxy substitution pattern. We will delve into the underlying principles governing these shifts, compare them with related structures, and provide practical experimental guidance to ensure high-quality data acquisition.
The Foundational Principles: Substituent Effects in Benzene Derivatives
The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to its electronic environment. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert profound effects through a combination of inductive and resonance (mesomeric) effects, altering the electron density at the ipso, ortho, meta, and para positions.[1][2]
Methoxy groups (-OCH₃) are potent EDGs. The oxygen atom is highly electronegative, leading to an inductive withdrawal of electron density from the attached carbon (ipso carbon). However, the lone pairs on the oxygen can participate in resonance, donating electron density into the π-system of the benzene ring. This resonance effect is most pronounced at the ortho and para positions, leading to an increase in electron density and, consequently, a shielding effect (an upfield shift to lower ppm values).[1]
Decoding the 2,5-Dimethoxy Substitution Pattern
In a 2,5-dimethoxy substituted benzene ring, we have two such EDGs. Their combined influence dictates the chemical shift of each of the six aromatic carbons. Let's analyze the expected effects on each carbon atom:
-
C1 & C4 (Hypothetical Parent Positions): In the case of a simple 1,4-dimethoxybenzene, the two methoxy groups are para to each other. This leads to a symmetrical molecule where the chemical shifts of C1 and C4 are identical, as are C2, C3, C5, and C6. The methoxy groups strongly shield the ortho and para carbons.
-
C2 & C5 (The Substituted Carbons): In our 2,5-dimethoxy pattern, these are the ipso carbons directly bonded to the methoxy groups. They experience the inductive withdrawal from the oxygen, which is a deshielding effect, but also the resonance donation. The net effect is a significant downfield shift compared to an unsubstituted benzene.
-
C1, C3, C4, C6 (The Remaining Ring Carbons): The positions of these carbons relative to the two methoxy groups determine their chemical shifts.
-
C1 and C3 are ortho to one methoxy group and meta to the other.
-
C4 and C6 are para to one methoxy group and ortho to the other.
-
The interplay of these effects results in a characteristic ¹³C-NMR spectrum with distinct signals for each unique carbon atom.
Visualizing the Electronic Effects
The following diagram illustrates the relationship between the substituent positions and the resulting electronic effects on the carbon atoms of the benzene ring.
Caption: Electronic effects in 2,5-dimethoxybenzene.
Comparative Analysis: ¹³C-NMR Chemical Shift Data
To provide a practical reference, the following table summarizes typical ¹³C-NMR chemical shift ranges for carbons in a 2,5-dimethoxy substituted benzene ring, based on experimental data for compounds like 2,5-dimethoxytoluene.[3][4] For comparison, data for the related 1,2- and 1,4-dimethoxybenzene isomers are also included.
| Carbon Position | 2,5-Dimethoxy Substituent (ppm) | 1,2-Dimethoxybenzene (ppm) | 1,4-Dimethoxybenzene (ppm) |
| C-ipso (C-O) | 150 - 155 | ~149 | ~154 |
| C-ortho | 110 - 115 | ~112 | ~115 |
| C-meta | 118 - 122 | ~121 | N/A |
| C-para | N/A | N/A | N/A |
| -OCH₃ | 55 - 57 | ~56 | ~56 |
Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents on the ring.[5]
Experimental Protocol for High-Quality ¹³C-NMR Data Acquisition
Achieving clean, interpretable ¹³C-NMR spectra requires careful sample preparation and instrument setup. The following protocol outlines a robust methodology.
I. Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (0.00 ppm). Modern NMR instruments often reference the solvent peak.[6]
II. NMR Instrument Setup and Data Acquisition
-
Tuning and Shimming: Tune the probe to the ¹³C frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient.
-
Acquisition Time (at): Set to 1-2 seconds to ensure good resolution.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for most carbons. Quaternary carbons may require longer delays for quantitative analysis.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H-NMR.
-
Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the entire range of carbon chemical shifts.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Experimental Workflow Diagram
Caption: ¹³C-NMR experimental workflow.
Conclusion
The ¹³C-NMR spectrum of a 2,5-dimethoxy substituted benzene ring provides a wealth of structural information. By understanding the interplay of inductive and resonance effects of the methoxy substituents, researchers can confidently assign the observed chemical shifts. This guide has provided a theoretical framework, comparative data, and a practical experimental protocol to aid in the accurate acquisition and interpretation of ¹³C-NMR spectra for this important chemical moiety. A thorough grasp of these principles is indispensable for any scientist engaged in the synthesis and characterization of novel organic molecules.
References
-
¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (2017). The Royal Society of Chemistry. Retrieved from [Link]
-
¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Retrieved from [Link]
-
C-NMR of substituted benzene. (2020). Reddit. Retrieved from [Link]
-
An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data. (2022). ChemRxiv. Retrieved from [Link]
-
2,5-Dimethoxytoluene. (n.d.). PubChem. Retrieved from [Link]
-
Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. (n.d.). ACS Publications. Retrieved from [Link]
-
The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved from [Link]
-
¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
¹H and ¹³C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (n.d.). Canadian Science Publishing. Retrieved from [Link]
-
Summary of C13-NMR Interpretation. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. (n.d.). The Journal of Chemical Physics. Retrieved from [Link]
-
Provide a rough sketch of the 13C NMR spectrum you... (2013). Chegg. Retrieved from [Link]
-
¹³C NMR Spectroscopy. (n.d.). University of Bath. Retrieved from [Link]
-
How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by b. ¹³C NMR spectroscopy? (n.d.). Clutch Prep. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
2,5-di-tert-Butyl-1,4-dimethoxybenzene. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
Safety Operating Guide
A Guide to the Proper Disposal of N,2,5-trimethoxy-N-methylbenzamide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, procedural framework for the proper disposal of N,2,5-trimethoxy-N-methylbenzamide, a specialized benzamide derivative. Given that this is a research compound, a specific Safety Data Sheet (SDS) may not always be readily available. Therefore, this document synthesizes data from structurally similar compounds and established hazardous waste management protocols to provide a comprehensive and cautious approach.
The core principle guiding the disposal of any novel or lesser-documented chemical is to treat it as hazardous in the absence of complete safety data. This approach ensures the highest level of safety for laboratory personnel and compliance with regulatory standards.
I. Hazard Profile and Risk Assessment: An Inferential Analysis
Without a dedicated Safety Data Sheet for N,2,5-trimethoxy-N-methylbenzamide, we must infer its potential hazards from analogous compounds. Benzamides as a class can exhibit a range of toxicological properties. For instance, some benzamides are known to be harmful if swallowed (Acute Oral Toxicity, Category 4) and are suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2)[1][2][3][4]. Structurally related compounds may also cause skin and eye irritation[5].
Therefore, it is prudent to handle N,2,5-trimethoxy-N-methylbenzamide with the assumption that it may possess similar hazards.
Table 1: Inferred Hazard Profile of N,2,5-trimethoxy-N-methylbenzamide
| Hazard Classification | Description & Rationale |
| Acute Oral Toxicity | Based on related benzamides, this compound may be harmful if ingested[1][4]. |
| Skin/Eye Irritation | Many chemical solids can cause irritation upon contact with skin and eyes[5]. |
| Germ Cell Mutagenicity | Some benzamide derivatives are suspected mutagens[2][3][4]. |
| Environmental Hazards | The environmental fate and effects are unknown; therefore, release into the environment must be avoided[6][7]. |
II. Personal Protective Equipment (PPE) and Safe Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment is worn. The choice of PPE should be based on a conservative risk assessment, assuming the compound is hazardous.
-
Eye and Face Protection : Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7]. A face shield may be necessary if there is a risk of splashing.
-
Hand Protection : Use chemically resistant, impervious gloves (e.g., nitrile gloves). Gloves must be inspected prior to use[6].
-
Body Protection : A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities, a chemically resistant apron or suit may be appropriate.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, work in a well-ventilated area, preferably a chemical fume hood[6]. If a fume hood is not available, a NIOSH-approved respirator may be required.
III. Step-by-Step Disposal Protocol
The disposal of N,2,5-trimethoxy-N-methylbenzamide must be conducted in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash[8].
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect any solid N,2,5-trimethoxy-N-methylbenzamide waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container[2]. Do not mix with other waste streams unless compatibility has been verified[9].
-
Liquid Waste : If N,2,5-trimethoxy-N-methylbenzamide is in a solution, collect it in a sealable, leak-proof container, also designated for hazardous waste. The container must be compatible with the solvent used.
-
Sharps : Any chemically contaminated sharps (needles, razor blades, broken glass) must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste[10].
Step 2: Containerization and Labeling
-
Container Selection : Use containers that are in good condition and compatible with the chemical waste. Plastic containers are often preferred for their durability[11]. The container must have a tight-fitting lid to prevent spills and evaporation[8].
-
Labeling : All hazardous waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste"[9].
-
The full chemical name: "N,2,5-trimethoxy-N-methylbenzamide" (avoid abbreviations)[9].
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date)[10].
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA[11].
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[9][11].
-
Provide the EHS department with accurate information about the waste stream to ensure it is transported and disposed of in compliance with all regulations.
-
The ultimate disposal method will likely be incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[12].
IV. Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate action is critical.
-
Spills :
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, and clean it up using an absorbent material. Collect the contaminated material in a hazardous waste container[6].
-
For large spills, or if you are not comfortable cleaning it up, contact your institution's EHS or emergency response team.
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[6].
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention[6].
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
-
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of N,2,5-trimethoxy-N-methylbenzamide.
Caption: Disposal decision workflow for N,2,5-trimethoxy-N-methylbenzamide.
References
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Mid-West Instrument. (2020, February 27). How To Dispose Of Lab Chemicals. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
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- 2. merckmillipore.com [merckmillipore.com]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. nswai.org [nswai.org]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
